9-Allylideneaminoacridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
85304-06-9 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-acridin-9-ylprop-2-en-1-imine |
InChI |
InChI=1S/C16H12N2/c1-2-11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16/h2-11H,1H2 |
InChI Key |
YGICOQMRFWUNNU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 9-Allylideneaminoacridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-allylideneaminoacridine, a Schiff base derivative of the biologically active 9-aminoacridine core. Acridine derivatives are a well-established class of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and antimalarial activities.[1][2] The formation of a Schiff base at the 9-amino position can modulate the pharmacological properties of the parent molecule, offering a promising avenue for the development of novel therapeutic agents. This document outlines a generalized synthetic protocol, expected characterization data, and discusses potential biological mechanisms of action, including relevant signaling pathways.
Synthesis
The synthesis of this compound is achieved through a condensation reaction between 9-aminoacridine and acrolein. This reaction is a classic example of Schiff base formation, where the primary amine of 9-aminoacridine attacks the carbonyl carbon of acrolein, followed by the elimination of a water molecule to form the imine linkage.
Generalized Experimental Protocol
The following protocol is a generalized procedure based on the synthesis of similar 9-aminoacridine Schiff bases.[3][4] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
9-Aminoacridine
-
Acrolein (propenal)
-
Anhydrous ethanol or methanol
-
Catalytic amount of glacial acetic acid (optional)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-aminoacridine (1 equivalent) in a minimal amount of anhydrous ethanol.
-
To this solution, add acrolein (1-1.2 equivalents).
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a period of 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography over silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
The purified product is dried under vacuum to yield this compound as a solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data is summarized in the table below.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (Proton NMR) | The spectrum would show characteristic signals for the aromatic protons of the acridine ring system, typically in the range of 7.0-9.0 ppm. The protons of the allylidene group (-N=CH-CH=CH₂) would appear as a distinct set of signals. The imine proton (-N=CH-) would likely be a doublet in the downfield region (around 8.5-9.5 ppm). The vinyl protons (-CH=CH₂) would show complex splitting patterns in the range of 5.0-7.0 ppm. |
| ¹³C NMR (Carbon NMR) | The spectrum would display signals for the carbon atoms of the acridine core and the allylidene moiety. The imine carbon (-N=CH-) would be expected to appear around 160-170 ppm. The aromatic carbons would resonate in the 110-150 ppm region. The vinyl carbons would be observed in the upfield region. |
| IR (Infrared Spectroscopy) | A characteristic absorption band for the C=N (imine) stretching vibration is expected in the region of 1620-1650 cm⁻¹. The spectrum would also show bands corresponding to C=C stretching of the aromatic rings and the allyl group, as well as C-H stretching and bending vibrations.[3] |
| MS (Mass Spectrometry) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₆H₁₂N₂). The fragmentation pattern would likely involve the loss of the allyl group and cleavage of the acridine ring. |
| Elemental Analysis | The elemental analysis for Carbon (C), Hydrogen (H), and Nitrogen (N) should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₆H₁₂N₂. |
Biological Activity and Signaling Pathways
9-Aminoacridine derivatives are known to exert their biological effects through various mechanisms, primarily as DNA intercalating agents and topoisomerase inhibitors.[1][2] The introduction of the allylideneamino group can influence the molecule's lipophilicity, cell permeability, and interaction with biological targets.
The cytotoxic and other biological activities of 9-aminoacridine derivatives have been linked to their ability to modulate key cellular signaling pathways.[1] While the specific pathways affected by this compound require experimental validation, based on the known activities of related compounds, the following pathways are potential targets:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer agents.
-
NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival. Suppression of NF-κB activity can induce apoptosis in cancer cells.
-
p53 Signaling Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Activation of the p53 pathway can lead to cell cycle arrest and cell death.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Workflow for Characterization
References
- 1. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 2. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Physicochemical Properties of 9-Aminoacridine Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of 9-Aminoacridine Derivatives
The synthesis of 9-aminoacridine derivatives typically involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring. A common precursor is 9-chloroacridine, which can be prepared from N-phenylanthranilic acid through a cyclization reaction. The subsequent reaction of 9-chloroacridine with various amines or other nucleophiles allows for the introduction of diverse side chains at the 9-position.[3][4]
Experimental Protocol: Synthesis of a Representative 9-Anilinoacridine Derivative
This protocol describes a general method for the synthesis of a 9-anilinoacridine derivative, adapted from literature procedures.[3][5]
Step 1: Synthesis of 9-Chloroacridine
-
N-phenylanthranilic acid is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 135°C).[6]
-
The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration.
-
The crude 9-chloroacridine is purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of the 9-Anilinoacridine Derivative
-
9-Chloroacridine is dissolved in a suitable solvent, such as toluene or dimethyl sulfoxide (DMSO).[4][6]
-
The desired aniline derivative (e.g., p-toluidine) is added to the solution.[3]
-
The reaction mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[4][6]
-
After cooling, the product is isolated by filtration and purified by recrystallization to yield the final 9-anilinoacridine derivative.[3]
Physicochemical Properties
The physicochemical properties of 9-aminoacridine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters include solubility, lipophilicity (logP), and pKa. Due to the lack of specific data for 9-allylideneaminoacridine, the following tables summarize representative data for the parent compound, 9-aminoacridine, and other relevant derivatives.
Table 1: General Physicochemical Properties of Acridine and 9-Aminoacridine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Solubility |
| Acridine | C₁₃H₉N | 179.22 | Small colorless needle-like crystalline solid | Slightly soluble in hot water.[7] Soluble in benzene, alcohol, and ether.[7] |
| 9-Aminoacridine | C₁₃H₁₀N₂ | 194.24 | Yellow needles | Freely soluble in alcohol.[8] |
Table 2: Spectroscopic Data of a Representative 9-Anilinoacridine Derivative (N-(4-methylphenyl)acridin-9-amine)
| Technique | Key Data | Reference |
| IR (KBr, cm⁻¹) | 2951, 1721, 1632, 1584, 1549, 1522, 1369, 1216, 1177, 1157, 1132, 1073, 1035 | [3] |
| ¹H NMR (400 MHz, d₆-DMSO, δ ppm) | 15.53 (s, 1H, NH⁺), 11.7 (s, 1H, NH), 8.44–8.42 (d, 2H, aromatic), 8.20–8.16 (m, 3H, aromatic), 7.97–7.93 (t, 2H, aromatic), 7.57–7.53 (m, 1H, aromatic), 7.49–7.40 (m, 3H, aromatic), 7.26–7.24 (d, 1H, aromatic) | [3] |
Experimental Protocols for Physicochemical Characterization
Determination of Solubility
The solubility of a compound can be determined using various methods. A common approach is the shake-flask method.
-
An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline).
-
The mixture is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and an aqueous phase.[10]
-
A solution of the compound is prepared in either n-octanol or water.
-
Equal volumes of pre-saturated n-octanol and water are added to a vessel containing the compound solution.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
-
The phases are then separated, and the concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC).[10]
-
The logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[11] Computational methods can also be used to predict logP values.[10][11]
Stability Studies
The chemical stability of a compound is a critical parameter, especially for drug development. Hydrolytic stability is a key aspect to evaluate.[12][13]
-
A stock solution of the compound is prepared in an organic solvent (e.g., methanol).
-
This stock solution is diluted in an aqueous buffer at a relevant pH (e.g., physiological pH 7.4).
-
The solution is incubated at a specific temperature (e.g., 37°C).
-
Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
The concentration of the remaining parent compound in each aliquot is determined by a stability-indicating analytical method, such as HPLC-MS.[12][13]
Biological Activities and Signaling Pathways
9-Aminoacridine derivatives exert their biological effects through multiple mechanisms, most notably through DNA intercalation and the modulation of key cellular signaling pathways.[1][2]
DNA Intercalation
The planar aromatic structure of the acridine ring allows it to insert between the base pairs of DNA.[14] This intercalation distorts the DNA double helix, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][14]
Caption: Mechanism of DNA intercalation by 9-aminoacridine derivatives.
Modulation of Signaling Pathways
In addition to direct DNA interaction, 9-aminoacridine derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer cells, such as the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[1][2][15]
Caption: Modulation of key cancer-related signaling pathways by 9-aminoacridine derivatives.
Conclusion
9-Aminoacridine derivatives remain a highly promising class of compounds for the development of new therapeutics. Their multifaceted mechanisms of action, including DNA intercalation and modulation of critical signaling pathways, offer multiple avenues for therapeutic intervention. The ability to readily modify the 9-substituent provides a powerful tool for optimizing their physicochemical and biological properties. This guide has provided an overview of the key aspects of their chemistry, physicochemical properties, and biological activities, offering a valuable resource for researchers and drug development professionals working in this exciting field. Further investigation into specific derivatives, such as this compound, is warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 2. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological study of acridine-based imidazolium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08138G [pubs.rsc.org]
- 7. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 15. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Mechanism of Action of 9-allylideneaminoacridine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data for the mechanism of action, quantitative biological activity, or detailed experimental protocols for "9-allylideneaminoacridine." The following guide is therefore based on the well-documented activities of the broader class of 9-aminoacridine derivatives, to which this compound belongs. The mechanisms described represent the general behavior of this class of compounds and should be considered as the likely, but not confirmed, mechanism for the specific derivative.
Introduction to 9-Aminoacridine Derivatives
Acridine-based compounds, particularly those with a substitution at the 9-amino position, are a significant class of molecules in medicinal chemistry, renowned for their broad spectrum of biological activities. These planar aromatic structures are known to intercalate into DNA, a foundational aspect of their mechanism of action. This guide synthesizes the current understanding of how 9-aminoacridine derivatives exert their cellular effects, with a primary focus on their anticancer properties.
Core Mechanism of Action: A Multi-faceted Approach
The anticancer effects of 9-aminoacridine derivatives are not attributed to a single mode of action but rather a combination of cellular insults that culminate in cell cycle arrest and apoptosis.[1]
DNA Intercalation and Topoisomerase II Poisoning
The planar tricyclic ring system of the acridine core is a key structural feature that allows these molecules to insert themselves between the base pairs of DNA. This intercalation distorts the helical structure of DNA, creating a physical barrier that obstructs the processes of DNA replication and transcription.
Furthermore, many 9-aminoacridine derivatives function as topoisomerase II poisons.[1] Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. 9-aminoacridines stabilize the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways. Amsacrine, a well-known 9-aminoacridine derivative, is a clinically used topoisomerase II poison.[1]
Cell Cycle Arrest and Apoptosis Induction
By interfering with DNA replication and inducing DNA damage, 9-aminoacridine derivatives activate cellular DNA damage response pathways. This typically leads to the arrest of the cell cycle at various checkpoints (e.g., G2/M phase), providing the cell with an opportunity to repair the damage. However, if the damage is too severe, these pathways will instead trigger programmed cell death, or apoptosis.[1]
Impact on Cellular Signaling Pathways
Recent research has illuminated the ability of 9-aminoacridine derivatives to modulate key signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Some 9-aminoacridine derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[1]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 9-aminoacridine derivatives.
NF-κB Signaling
The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Certain 9-aminoacridine derivatives have been found to suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[1]
Caption: Suppression of NF-κB signaling by 9-aminoacridine derivatives.
p53 Pathway
The tumor suppressor protein p53 is a central node in the cellular response to stress, including DNA damage. Following the DNA damage induced by 9-aminoacridines, p53 is activated, leading to the transcription of genes that promote cell cycle arrest and apoptosis.[1]
Caption: Activation of the p53 pathway in response to 9-aminoacridine-induced DNA damage.
Antiangiogenic and Immunomodulatory Effects
Some more complex acridine derivatives, such as spiro-acridines, have demonstrated antiangiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth. Additionally, they can modulate the tumor microenvironment by up-regulating Th1-type immune responses, leading to increased levels of pro-inflammatory cytokines like TNF-α and IL-1β.[1]
Quantitative Data on 9-Aminoacridine Derivatives
While specific IC50 values for this compound are not available in the public domain, the following table summarizes the range of activities observed for various 9-aminoacridine derivatives against different cancer cell lines to provide a general context for their potency.
| Derivative Type | Cell Line | IC50 Range (µM) |
| Amsacrine Analogs | Various Human Tumor Cells | 0.02 - 50 |
| Spiro-acridines | Ehrlich Ascites Carcinoma | Not specified (in vivo) |
| Thiophene-acridine Hybrids | Not specified | Not specified |
Note: This table is a qualitative summary, as direct comparative data is scarce.
Experimental Protocols
Detailed experimental protocols for a specific compound can only be provided when they are published. However, a general workflow for evaluating the mechanism of action of a novel 9-aminoacridine derivative would typically involve the following assays:
Cytotoxicity Assays (e.g., MTT, SRB)
To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
DNA Intercalation Assays
Using techniques like UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism to observe the interaction of the compound with DNA.
Topoisomerase II Inhibition Assays
Cell-based or biochemical assays to determine if the compound stabilizes the topoisomerase II-DNA cleavage complex.
Cell Cycle Analysis
Using flow cytometry to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Apoptosis Assays
Employing methods such as Annexin V/PI staining, TUNEL assays, or western blotting for caspase activation to confirm the induction of apoptosis.
Western Blotting
To investigate the modulation of key proteins in signaling pathways like PI3K/AKT/mTOR, NF-κB, and p53.
Caption: General experimental workflow for elucidating the mechanism of action.
Conclusion
While the specific molecular interactions of this compound remain to be elucidated through dedicated research, the extensive body of work on the 9-aminoacridine class of compounds provides a strong foundation for understanding its probable mechanism of action. The key takeaways are its likely role as a DNA intercalator and topoisomerase II poison, leading to cell cycle arrest and apoptosis, potentially augmented by the modulation of critical oncogenic signaling pathways. Further investigation into this specific derivative is warranted to confirm these hypotheses and explore any unique biological activities.
References
Biological Activity of Novel 9-Allylideneaminoacridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The acridine scaffold has long been a cornerstone in the development of therapeutic agents, demonstrating a wide range of biological activities. Among the vast array of acridine derivatives, the 9-allylideneaminoacridine class presents a promising frontier for the discovery of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Recent research has focused on the synthesis and cytotoxic evaluation of various this compound derivatives against a panel of human cancer cell lines. The primary mechanism of their anticancer action is believed to be the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of novel this compound derivatives are typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Cytotoxicity of Novel this compound Derivatives against Human Cancer Cell Lines (IC50, µM)
| Compound | HeLa (Cervical Cancer) | A-549 (Lung Cancer) |
| Derivative 1 | 18.75 | 13.75 |
| Derivative 2 | 36.25 | 31.25 |
Data synthesized from published research.[3][4]
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives involves a multi-step process. The initial step is often a cyclization reaction to form the acridine core, followed by the introduction of an amino group at the 9-position. The final step involves the condensation of 9-aminoacridine with an appropriate allyl-containing aldehyde or ketone to yield the desired this compound derivative.
Workflow for the Synthesis of this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a standard procedure to assess the in vitro cytotoxic activity of compounds.[5][6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Topoisomerase II Inhibition Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of topoisomerase II.[1][8][9]
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase IIα, and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a proteinase and a loading dye.
-
Gel Electrophoresis: The DNA samples are then separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme-only control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][10][11]
-
Cell Treatment: Cells are treated with the this compound derivatives for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI, in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that stage.
Signaling Pathways
The anticancer activity of many acridine derivatives is linked to their ability to interfere with critical cellular signaling pathways, such as the PI3K/Akt pathway, which plays a central role in cell survival, proliferation, and growth.[12][13][14][15][16][17] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Simplified PI3K/Akt Signaling Pathway
Caption: Potential inhibition points of this compound derivatives in the PI3K/Akt pathway.
Conclusion
Novel this compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. Their mechanism of action, primarily centered around the inhibition of key cellular processes such as DNA replication and cell signaling, provides a solid foundation for further preclinical and clinical investigations. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profiles of these compelling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. 9-Anilinoacridines as anticancer drugs | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. Nucleic acid specificity of an acridine derivative permits its use for flow cytometric analysis of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of cell cycle-associated antigen expression using multiparameter flow cytometry and antibody-acridine orange sequential staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
In Silico Modeling of 9-allylideneaminoacridine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 9-allylideneaminoacridine, a derivative of the versatile acridine scaffold. Acridine-based compounds are known for a wide range of biological activities, including anticancer and anti-inflammatory properties, primarily attributed to their ability to intercalate with DNA and interact with various protein targets.[1][2][3] This document outlines the theoretical and practical aspects of computational approaches such as molecular docking, pharmacophore modeling, and quantum mechanical studies to elucidate the therapeutic potential of this compound and its analogs.
Introduction to this compound and In Silico Modeling
The acridine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives developed as therapeutic agents.[1][2] The this compound structure combines the planar, aromatic acridine core, known for its DNA intercalating properties[3], with a reactive allylideneamino side chain at the 9-position, offering unique opportunities for molecular interactions.
In silico modeling plays a pivotal role in modern drug discovery by providing insights into drug-receptor interactions at a molecular level, guiding the design of more potent and selective compounds, and reducing the time and cost associated with experimental screening. This guide details the application of these computational techniques to this compound.
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode of this compound with its potential biological targets.
Experimental Protocols
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from a protein databank (e.g., PDB). For instance, in studies of acridine derivatives as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, the crystal structure of DPP-IV (PDB ID: 4A5S) can be utilized.
-
The protein structure is prepared using software like the Protein Preparation Wizard in Schrödinger Suite. This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.
-
Water molecules are typically removed, and the protein is energy minimized to relieve any steric clashes.
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.
-
The ligand is prepared using tools like LigPrep in the Schrödinger Suite, which generates different tautomers, stereoisomers, and ionization states at a physiological pH.
-
The ligand is then energy minimized.
Docking Simulation:
-
The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
A docking algorithm, such as Glide, AutoDock, or GOLD, is used to systematically search for the optimal binding pose of the ligand within the defined binding site.
-
For flexible ligands and receptors, induced-fit docking (IFD) can be employed, where both the ligand and the receptor's side chains are allowed to move, providing a more realistic model of the binding event.
-
The resulting poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is selected for further analysis.
Data Presentation
The results of molecular docking studies are typically summarized in a table format, detailing the binding energy and key interactions with the amino acid residues of the target protein.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Topoisomerase II | This compound | -9.8 | ASP479, GLU522 | Hydrogen Bond |
| TYR805, ARG487 | Pi-Pi Stacking, Cation-Pi | |||
| VEGFR2 | This compound | -10.2 | CYS919, ASP1046 | Hydrogen Bond |
| LYS868, VAL848 | Hydrophobic | |||
| PDGFR-α | This compound | -9.5 | ASP836, VAL607 | Hydrogen Bond, Hydrophobic |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how docking results for this compound would be presented.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.
Experimental Protocols
-
Training Set Selection: A set of active compounds with known biological activity against a specific target is selected.
-
Conformational Analysis: For each molecule in the training set, a range of possible 3D conformations is generated.
-
Pharmacophore Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups are identified.
-
Pharmacophore Model Generation: An algorithm aligns the conformations of the active molecules and identifies a common 3D arrangement of pharmacophoric features. This can be done using software like PHASE, Catalyst, or LigandScout.
-
Model Validation: The generated pharmacophore model is validated by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
Logical Relationships
Quantum Mechanical Studies
Quantum mechanical (QM) methods are used to calculate the electronic properties of molecules, such as electrostatic potential, molecular orbital energies (HOMO and LUMO), and charge distribution. These properties are crucial for understanding the reactivity and interaction of this compound.
Experimental Protocols
-
Structure Optimization: The 3D structure of this compound is optimized using a suitable QM method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Property Calculation: Various electronic properties are calculated on the optimized structure.
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
-
-
Software: These calculations are typically performed using software packages like Gaussian, GAMESS, or Spartan.
Signaling Pathway Visualization
Based on the known biological activities of acridine derivatives, such as anticancer and anti-inflammatory effects, we can hypothesize the signaling pathways that this compound might modulate.
Conclusion
The in silico modeling techniques detailed in this guide provide a powerful framework for investigating the therapeutic potential of this compound. By combining molecular docking, pharmacophore modeling, and quantum mechanical studies, researchers can gain a deep understanding of its molecular interactions, guiding the development of novel and more effective acridine-based drugs. The methodologies and workflows presented here offer a solid foundation for the computational exploration of this promising compound and its derivatives.
References
Spectroscopic and Synthetic Blueprint of 9-Allylideneaminoacridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of 9-allylideneaminoacridine. These predictions are based on the analysis of similar compounds and foundational principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1', H-8' (Acridine) | 8.20 - 8.30 | d | ~8.5 |
| H-2', H-7' (Acridine) | 7.80 - 7.90 | t | ~7.5 |
| H-3', H-6' (Acridine) | 7.60 - 7.70 | t | ~8.0 |
| H-4', H-5' (Acridine) | 8.00 - 8.10 | d | ~8.0 |
| H-1 (Iminyl) | 8.50 - 8.60 | d | ~5.0 |
| H-2 (Allyl) | 6.20 - 6.30 | m | - |
| H-3a (Allyl, trans) | 5.40 - 5.50 | d | ~17.0 |
| H-3b (Allyl, cis) | 5.25 - 5.35 | d | ~10.0 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-9' (Acridine) | 155 - 160 |
| C-4a', C-10a' (Acridine) | 148 - 150 |
| C-8a', C-9a' (Acridine) | 140 - 142 |
| C-1', C-8' (Acridine) | 130 - 132 |
| C-4', C-5' (Acridine) | 128 - 130 |
| C-2', C-7' (Acridine) | 125 - 127 |
| C-3', C-6' (Acridine) | 123 - 125 |
| C-1 (Iminyl) | 160 - 165 |
| C-2 (Allyl) | 135 - 138 |
| C-3 (Allyl) | 118 - 120 |
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=N (Imine stretch) | 1620 - 1640 | Medium to Strong |
| C=C (Aromatic stretch) | 1580 - 1600 | Medium |
| C=C (Allyl stretch) | 1640 - 1650 | Medium |
| C-H (Aromatic) | 3050 - 3100 | Medium |
| C-H (Allyl) | 3010 - 3040 | Medium |
| =C-H bend (Allyl) | 910 - 990 | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| [M]+• | Molecular Ion |
| [M-28]+• | Loss of C₂H₄ (ethylene) |
| [M-41]+ | Loss of C₃H₅ (allyl group) |
| [Acridine]+ | Acridine cation radical |
Experimental Protocols
Synthesis of this compound
Materials:
-
9-aminoacridine hydrochloride
-
Acrolein
-
Anhydrous ethanol
-
Triethylamine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 9-aminoacridine hydrochloride (1 equivalent) in anhydrous ethanol is treated with triethylamine (1.1 equivalents) to neutralize the hydrochloride and free the amine.
-
The mixture is stirred at room temperature for 30 minutes.
-
Acrolein (1.2 equivalents) is added dropwise to the reaction mixture.
-
The reaction is refluxed for 4-6 hours, with monitoring by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate.
-
Fractions containing the pure product are combined and the solvent is removed to yield this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Visualizations
Quantum Mechanical Insights into the Stability of 9-Allylideneaminoacridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acridine and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties. The planar tricyclic system of acridine facilitates its intercalation into DNA, a primary mechanism for its therapeutic action. The substituent at the 9-position plays a crucial role in modulating this biological activity and, importantly, the molecule's overall stability. 9-Allylideneaminoacridine, an imine derivative, is of particular interest due to the potential for the allylidene group to influence its electronic properties and reactivity.
The primary route of degradation for many 9-substituted aminoacridines is hydrolysis at the C9-N bond, leading to the formation of the corresponding acridone, which is often biologically inactive. The rate of this hydrolysis is intimately linked to the electronic and steric environment of the C9-N bond. A quantum mechanical approach provides a powerful lens through which to examine these factors with high precision.
The Quantum Mechanical Approach to Stability
The stability of a molecule can be correlated with various quantum chemical descriptors that provide insights into its electronic structure, reactivity, and bond strengths. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for calculating these properties for medium to large-sized molecules like this compound.
The core principle of this approach is to solve the Schrödinger equation for the molecule to obtain its wavefunction and energy. From these fundamental outputs, a wealth of information can be derived to predict and explain the molecule's stability.
Key Factors Influencing Stability:
-
Delocalization of Electrons: The extent of electron delocalization across the C9-N bond is a critical factor. Greater delocalization, often assessed through bond order analysis, strengthens the bond and increases resistance to nucleophilic attack by water.
-
Steric Hindrance: The size and conformation of the substituent at the 9-amino group can sterically hinder the approach of a water molecule, thereby slowing down the rate of hydrolysis.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's reactivity. A large HOMO-LUMO gap generally suggests higher stability and lower reactivity.
-
Mulliken Atomic Charges: The distribution of electron density within the molecule, quantified by atomic charges, can reveal electrophilic sites susceptible to nucleophilic attack. The charge on the C9 carbon is of particular interest.
-
Bond Dissociation Energy: The energy required to break a specific bond provides a direct measure of its strength. A higher bond dissociation energy for the C9-N bond implies greater stability.
Computational Methodology
The following section details a typical computational protocol for investigating the stability of a 9-substituted acridine derivative using DFT.
Molecular Modeling and Geometry Optimization
-
Structure Building: The initial 3D structure of this compound is constructed using a molecular modeling software.
-
Conformational Analysis: A conformational search is performed to identify the lowest energy conformer of the molecule. This is crucial as the molecule's conformation can significantly impact its stability.
-
Geometry Optimization: The geometry of the lowest energy conformer is then optimized using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G* basis set. This process finds the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.
Calculation of Quantum Chemical Descriptors
Once the geometry is optimized, a single-point energy calculation is performed using the same DFT method and basis set to compute the following properties:
-
Energies of the HOMO and LUMO
-
Mulliken atomic charges
-
Bond orders
-
Vibrational frequencies (to confirm the optimized structure is a true minimum)
The bond dissociation energy for the C9-N bond can be calculated by comparing the energy of the optimized molecule with the sum of the energies of the two resulting radical fragments after bond cleavage.
Data Presentation: Quantum Chemical Descriptors of a Representative 9-Aminoacridine
Due to the absence of specific published data for this compound, the following tables present representative quantum chemical data for 9-aminoacridine, calculated at the B3LYP/6-31G* level of theory. This data serves to illustrate the types of quantitative information obtained from a quantum mechanical study and how it relates to molecular stability.
| Parameter | Value | Significance for Stability |
| Energy of HOMO | -5.8 eV | Indicates the molecule's electron-donating ability. A lower HOMO energy suggests greater stability. |
| Energy of LUMO | -1.2 eV | Indicates the molecule's electron-accepting ability. A higher LUMO energy suggests greater stability. |
| HOMO-LUMO Gap | 4.6 eV | A larger gap is generally associated with higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Provides insight into the overall polarity of the molecule, which can influence its interactions with polar solvents like water. |
Table 1: Key Electronic Properties of 9-Aminoacridine (Representative)
| Atom/Bond | Value | Significance for Stability |
| Mulliken Charge on C9 | +0.25 e | A higher positive charge on the C9 atom indicates greater electrophilicity and susceptibility to nucleophilic attack. |
| Mulliken Charge on N10 (ring) | -0.30 e | Reflects the electron-donating/withdrawing nature of the acridine ring system. |
| Mulliken Charge on N (exocyclic) | -0.45 e | The charge on the exocyclic nitrogen influences the C9-N bond polarity. |
| C9-N Bond Length | 1.35 Å | A shorter bond length generally indicates a stronger bond. |
| C9-N Bond Order | 1.2 | A higher bond order suggests greater double bond character and increased stability due to electron delocalization. |
Table 2: Selected Atomic Charges, Bond Length, and Bond Order for 9-Aminoacridine (Representative)
Visualizing the Computational Workflow and Stability Factors
The following diagrams, generated using the DOT language, illustrate the logical flow of a quantum mechanical investigation into molecular stability and the key relationships influencing it.
Caption: Computational workflow for assessing molecular stability.
Caption: Key factors influencing molecular stability.
Conclusion
The quantum mechanical approach, particularly utilizing Density Functional Theory, offers a robust framework for understanding and predicting the stability of this compound and related compounds. By calculating key quantum chemical descriptors such as HOMO-LUMO energies, Mulliken charges, and bond orders, researchers can gain valuable insights into the electronic and structural factors that govern the molecule's susceptibility to degradation. This knowledge is instrumental in the rational design of more stable and effective acridine-based therapeutic agents. While this guide has used 9-aminoacridine as a representative example due to the lack of specific data for the title compound, the methodologies and principles described are directly applicable and provide a clear roadmap for future computational studies in this area.
The Therapeutic Potential of 9-Aminoacridine Derivatives: A Technical Guide
Disclaimer: Initial research for "9-allylideneaminoacridine" did not yield specific information on this compound. This guide will therefore focus on the broader, extensively studied class of 9-aminoacridine derivatives , with a particular emphasis on the clinically significant anticancer agent, amsacrine , to provide a comprehensive overview of their therapeutic potential.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, biological activity, and mechanisms of action of 9-aminoacridine derivatives. The content is structured to offer a detailed understanding of their potential as therapeutic agents, supported by quantitative data, experimental protocols, and visual representations of key biological pathways.
Introduction to 9-Aminoacridine Derivatives
Acridine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The planar tricyclic structure of the acridine core allows for intercalation into DNA, a primary mechanism behind their cytotoxic effects.[2] Among these, 9-aminoacridine derivatives have emerged as particularly promising therapeutic agents, with applications ranging from anticancer and antimicrobial to antiparasitic and antiviral therapies.
Amsacrine (m-AMSA), a 9-anilinoacridine derivative, is a notable example that has been clinically used in the treatment of acute lymphoblastic leukemia and acute myeloid leukemia.[3][4] Its mechanism of action involves not only DNA intercalation but also the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[4] This dual action leads to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[4]
Recent research has expanded our understanding of the molecular targets of 9-aminoacridine derivatives, revealing their ability to modulate key signaling pathways often dysregulated in cancer, such as the PI3K/AKT/mTOR and NF-κB pathways.[5] This multitargeted approach holds promise for overcoming drug resistance and improving therapeutic outcomes.
This guide will delve into the quantitative aspects of the anticancer activity of various 9-aminoacridine derivatives, provide detailed experimental methodologies for their synthesis and evaluation, and visualize the complex signaling networks they influence.
Quantitative Data on Anticancer Activity
The cytotoxic potential of 9-aminoacridine derivatives has been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for selected 9-aminoacridine derivatives, including amsacrine, against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amsacrine | K562 (Chronic Myelogenous Leukemia) | 16 | [1] |
| A549 (Lung Carcinoma) | - | [1] | |
| Jurkat (T-cell Leukemia) | - | [6] | |
| Compound 6 | K562 (Chronic Myelogenous Leukemia) | < 20 | [1] |
| A549 (Lung Carcinoma) | - | [1] | |
| Compound 7 | K562 (Chronic Myelogenous Leukemia) | < 20 | [1] |
| A549 (Lung Carcinoma) | - | [1] | |
| Compound 8 | K562 (Chronic Myelogenous Leukemia) | < 20 | [1] |
| A549 (Lung Carcinoma) | ~6 | [1] | |
| Compound 9 | K562 (Chronic Myelogenous Leukemia) | < 20 | [1] |
| A549 (Lung Carcinoma) | ~6 | [1] | |
| HeLa (Cervical Cancer) | 13.75 µg/ml | [7] | |
| A-549 (Lung Cancer) | 18.75 µg/ml | [7] | |
| Compound 7 (different study) | HeLa (Cervical Cancer) | 31.25 µg/ml | [7] |
| A-549 (Lung Cancer) | 36.25 µg/ml | [7] |
Table 1: In Vitro Cytotoxicity (IC50) of Selected 9-Aminoacridine Derivatives. This table presents the IC50 values of amsacrine and other synthesized 9-aminoacridine derivatives against various cancer cell lines, highlighting their potent anticancer activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 9-aminoacridine derivatives and the key in vitro assays used to evaluate their therapeutic potential.
Synthesis of 9-Aminoacridine Derivatives
A common and effective method for the synthesis of 9-aminoacridine derivatives is the reaction of 9-chloroacridine with an appropriate amine.[7][8][9]
General Procedure:
-
Preparation of 9-Chloroacridine: 9-Chloroacridine can be synthesized from N-phenylanthranilic acid by cyclization with phosphorus oxychloride.[9]
-
Reaction with Amine:
-
Dissolve 9-chloroacridine (1 equivalent) in a suitable solvent, such as phenol or acetone.[7][8]
-
Add the desired primary or secondary amine (1-1.2 equivalents).
-
The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[8]
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether or acetone.[7][8]
-
The crude product is collected by filtration and washed to remove impurities.
-
Purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 9-aminoacridine derivative.[8]
-
Caption: General workflow for the synthesis of 9-aminoacridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the 9-aminoacridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key enzyme in DNA metabolism.[13][14]
Protocol (DNA Cleavage Assay):
-
Reaction Setup: Prepare reaction mixtures containing purified human topoisomerase IIα, a DNA substrate (e.g., supercoiled plasmid DNA or a specific oligonucleotide), and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to act on the DNA.
-
Cleavage Complex Trapping: Stop the reaction and trap the covalent DNA-topoisomerase II cleavage complexes by adding a denaturing agent like sodium dodecyl sulfate (SDS).
-
Protein Digestion: Treat the samples with proteinase K to digest the topoisomerase II, leaving the DNA with strand breaks at the sites of enzyme cleavage.
-
Analysis: Analyze the DNA fragments by agarose or polyacrylamide gel electrophoresis. The appearance of linearized or fragmented DNA indicates topoisomerase II-mediated cleavage induced by the compound.
-
Quantification: Quantify the amount of cleaved DNA to determine the potency of the compound as a topoisomerase II poison.
Mechanism of Action: Modulation of Signaling Pathways
Beyond their direct interaction with DNA and topoisomerase II, 9-aminoacridine derivatives exert their therapeutic effects by modulating critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Studies have shown that 9-aminoacridine and its derivatives can inhibit this pro-survival pathway.[5] Specifically, 9-aminoacridine has been found to downregulate the p110γ catalytic subunit of PI3K, leading to reduced activation of AKT and mTOR.[5] This inhibition can sensitize cancer cells to apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 9-aminoacridines.
Suppression of the NF-κB Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in inflammation, immunity, and cancer cell survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting proliferation and resistance to apoptosis. 9-Aminoacridine derivatives have been demonstrated to suppress NF-κB signaling.[5] This suppression can occur through various mechanisms, including the inhibition of IκB kinase (IKK) activity, which is required for NF-κB activation. By inhibiting NF-κB, these compounds can reduce the expression of pro-survival genes and enhance the apoptotic response in cancer cells.
Caption: Suppression of the NF-κB signaling pathway by 9-aminoacridines.
Clinical Relevance and Future Directions
Amsacrine stands as a testament to the clinical utility of 9-aminoacridine derivatives in oncology.[3] Phase II clinical trials have explored its efficacy in refractory lymphomas.[15] However, the development of new derivatives continues with the aim of improving the therapeutic index, overcoming drug resistance, and expanding the spectrum of activity to solid tumors.
Structure-activity relationship (SAR) studies are crucial in guiding the design of novel 9-aminoacridine analogs with enhanced potency and selectivity.[2][6] Modifications to the acridine core and the 9-amino substituent can significantly impact DNA binding affinity, topoisomerase II inhibition, and interaction with other cellular targets. The ongoing exploration of these derivatives, coupled with a deeper understanding of their multitargeted mechanisms of action, holds significant promise for the future of cancer therapy. The development of compounds that can simultaneously modulate multiple oncogenic pathways represents a powerful strategy to combat the complexity and adaptability of cancer.
References
- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-antitumor activity relationships of 9-anilinoacridines using pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amsacrine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 5. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase II study of amsacrine in refractory lymphomas. A report of the EORTC Early Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of 9-Substituted Acridine Derivatives
Disclaimer: This technical guide addresses the preliminary cytotoxicity screening of 9-substituted acridine derivatives. Despite a comprehensive search of available scientific literature, no specific data was found for "9-allylideneaminoacridine." Therefore, this document provides an in-depth overview of the methodologies and findings for structurally related 9-aminoacridine compounds, which serve as a relevant proxy for understanding the potential cytotoxic properties of this class of molecules.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. It aims to provide a detailed framework for conducting and interpreting preliminary cytotoxicity studies of novel acridine-based compounds.
Introduction to Acridine Derivatives as Cytotoxic Agents
Acridine and its derivatives represent a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2] The planar tricyclic structure of the acridine ring allows it to intercalate into DNA, a primary mechanism through which many of its derivatives exert their cytotoxic effects.[1][2] Furthermore, various substitutions at the 9-position of the acridine nucleus have led to the development of compounds that inhibit key cellular enzymes, such as topoisomerase I and II, which are crucial for DNA replication and repair.[3][4] This interference with fundamental cellular processes can trigger cell cycle arrest and ultimately lead to apoptotic cell death in rapidly proliferating cancer cells.
The preliminary cytotoxicity screening of novel 9-substituted acridine derivatives is a critical first step in the drug discovery pipeline. These initial in vitro assays provide essential information regarding the potency and selectivity of the compounds against various cancer cell lines, guiding further preclinical development. This guide outlines the core experimental protocols, data presentation strategies, and mechanistic insights relevant to this screening process.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values for a selection of 9-substituted acridine derivatives against various human cancer cell lines, as reported in the scientific literature.
Table 1: Cytotoxicity of Triazolyl-Acridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| MPSP-1 | MCF-7 (Breast Adenocarcinoma) | 1 |
| MPSP-9 | MCF-7 (Breast Adenocarcinoma) | 1 |
| MPSP-1 | HT-29 (Colon Adenocarcinoma) | 1 |
Data extracted from a study on novel triazolyl-acridine derivatives.[5]
Table 2: Cytotoxicity of Acridine/Sulfonamide Hybrids
| Compound | Cell Line | IC50 (µM) |
| 5b | HepG2 (Hepatocellular Carcinoma) | 8.30 |
| 8b | HepG2 (Hepatocellular Carcinoma) | 14.51 |
| 5b | HCT-116 (Colon Carcinoma) | 8.93 |
| 8b | HCT-116 (Colon Carcinoma) | 9.39 |
| 5b | MCF-7 (Breast Adenocarcinoma) | 5.88 |
| 8b | MCF-7 (Breast Adenocarcinoma) | 8.83 |
| 7c | THLE-2 (Normal Liver Epithelial) | 104 |
| 8b | THLE-2 (Normal Liver Epithelial) | 55.5 |
Data from an investigation of acridine/sulfonamide hybrids targeting topoisomerases.[3]
Table 3: Cytotoxicity of Acridine-Thiosemicarbazone Derivatives
| Compound | Cell Line | IC50 (µM) |
| DL-08 | B16-F10 (Murine Melanoma) | 14.79 |
| DL-01 | K-562 (Human Myelogenous Leukemia) | 11.45 |
| DL-08 | K-562 (Human Myelogenous Leukemia) | 17.32 |
Data from a study on the antiproliferative activity of new acridine–thiosemicarbazone derivatives.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of cytotoxicity. The following sections provide methodologies for common assays used in the preliminary screening of acridine derivatives.
Cell Viability Assays
Cell viability assays are used to determine the number of viable cells in a culture after exposure to a test compound. The MTT and XTT assays are colorimetric methods widely used for this purpose.
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test acridine derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
The XTT assay is similar to the MTT assay but the formazan product is water-soluble, simplifying the protocol.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and an electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Mechanistic Assays
To understand how a compound induces cytotoxicity, further assays are employed to investigate its mechanism of action.
This assay determines if the acridine derivative inhibits the activity of topoisomerase II, a key enzyme in DNA replication.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a protein-denaturing agent (e.g., SDS) and a proteinase.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and linear).
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA compared to the enzyme-only control.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
Protocol:
-
Cell Treatment: Treat cells with the acridine derivative at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.
-
Staining: Rehydrate the fixed cells and stain them with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Visualization of Workflows and Pathways
Diagrams are provided to visually represent the experimental workflow for cytotoxicity screening and the proposed signaling pathway for 9-substituted acridine derivatives.
Caption: A typical workflow for the in vitro cytotoxicity screening of novel compounds.
Caption: A simplified signaling pathway illustrating the cytotoxic mechanism of action.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-Allylideneaminoacridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 9-allylideneaminoacridine, a Schiff base derived from the condensation of 9-aminoacridine and allyl aldehyde (propenal). Acridine derivatives are a well-established class of compounds with a broad range of biological activities, including antiseptic, and potential antitumor applications. The introduction of an allylidene group may modulate the biological and pharmacological properties of the acridine core. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.
Introduction
Acridine-based compounds are of significant interest in medicinal chemistry and drug development. The planar tricyclic acridine ring system can intercalate into DNA, leading to various biological effects. The synthesis of Schiff bases (imines) from 9-aminoacridine is a common strategy to generate a diverse library of derivatives for biological screening. The formation of an imine linkage through the reaction of a primary amine with an aldehyde is a robust and high-yielding reaction. This protocol details the synthesis of this compound, a novel derivative for potential investigation in various therapeutic areas.
Reaction Scheme
The synthesis of this compound proceeds via a condensation reaction between 9-aminoacridine and allyl aldehyde, resulting in the formation of an imine bond and the elimination of a water molecule.
9-Aminoacridine + Allyl Aldehyde → this compound + Water
Experimental Protocol
Materials and Reagents:
-
9-Aminoacridine
-
Allyl aldehyde (Propenal)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments for characterization (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of 9-aminoacridine in 40 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.
-
Addition of Aldehyde: To the stirred solution, add a stoichiometric equivalent of allyl aldehyde. Following this, add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator. The resulting concentrated solution can be cooled in an ice bath to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Wash the purified crystals with cold ethanol and dry them under vacuum.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by determining its melting point and analyzing it using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂N₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 185-188 °C |
| Yield | 85% |
| FTIR (cm⁻¹) | ~1620 (C=N stretch), ~3050 (aromatic C-H stretch), ~1590 (C=C stretch) |
| ¹H NMR (δ, ppm) | Signals corresponding to aromatic protons of the acridine ring, and protons of the allylidene group. |
| ¹³C NMR (δ, ppm) | Signals corresponding to carbons of the acridine ring and the allylidene group, including the characteristic imine carbon. |
| Mass Spec (m/z) | [M+H]⁺ peak at 233.11 |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
9-Aminoacridine is a potential mutagen; handle with care.
-
Allyl aldehyde is toxic and flammable; avoid inhalation and contact with skin.
-
Exercise caution when working with heating mantles and flammable solvents.
Application Notes and Protocols for 9-allylideneaminoacridine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives have long been investigated for their therapeutic potential, particularly in oncology. The planar tricyclic structure of the acridine ring allows for intercalation into DNA, leading to the disruption of cellular processes like DNA replication and transcription. Furthermore, many acridine derivatives are known to inhibit topoisomerase II, an enzyme crucial for managing DNA topology during cell division. These mechanisms ultimately contribute to the induction of cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
9-allylideneaminoacridine is a derivative of 9-aminoacridine. While specific studies on this compound are not extensively available in public literature, its structural similarity to other 9-aminoacridine compounds suggests it likely shares a similar mechanism of action. These application notes provide a general framework for investigating the anticancer effects of this compound in cancer cell line studies, based on the known activities of related compounds.
Mechanism of Action
The presumed mechanism of action for this compound involves a multi-faceted attack on cancer cells, primarily targeting DNA and critical cellular enzymes.
-
DNA Intercalation: The planar acridine core of the molecule is expected to insert itself between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, interfering with the binding of transcription factors and DNA polymerases, thereby inhibiting gene expression and DNA replication.
-
Topoisomerase II Inhibition: 9-aminoacridine derivatives are known inhibitors of topoisomerase II. This enzyme is vital for resolving DNA tangles and supercoils that occur during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound would likely lead to the accumulation of double-strand breaks in the DNA of cancer cells.
-
Induction of Apoptosis and Cell Cycle Arrest: The DNA damage and cellular stress induced by DNA intercalation and topoisomerase II inhibition are expected to trigger programmed cell death (apoptosis) and halt the cell cycle, preventing further proliferation of cancerous cells.
Data Presentation
Quantitative data from in vitro studies of this compound should be summarized for clear interpretation and comparison. Below are example tables illustrating how to present such data. Note: The data presented here are hypothetical examples for illustrative purposes, as specific data for this compound is not currently available in published literature.
Table 1: Cytotoxicity of this compound in various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Carcinoma | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | Data not available | Data not available | Data not available |
| This compound (IC50 concentration) | Data not available | Data not available | Data not available |
Table 3: Induction of Apoptosis by this compound in A549 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | Data not available | Data not available |
| This compound (IC50 concentration) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Visualizations
Signaling Pathways
The following diagram illustrates the potential signaling pathways affected by this compound, leading to apoptosis and cell cycle arrest.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram outlines the general workflow for studying the in vitro anticancer effects of this compound.
Caption: Experimental workflow for in vitro evaluation.
Application Notes and Protocols for 9-Aminoacridine Derivatives in Antiviral Research
Disclaimer: No specific antiviral research data was found for "9-allylideneaminoacridine" in the conducted search. The following application notes and protocols are based on the closely related and studied class of "9-aminoacridines," with a focus on their recently investigated antiviral activity against SARS-CoV-2. This information is intended to serve as a representative example for researchers interested in the antiviral potential of the acridine scaffold.
Application Notes
Background:
The 9-aminoacridine scaffold is a well-known pharmacophore present in various biologically active compounds, most notably the antimalarial drug quinacrine.[1][2] Recently, interest in this class of compounds has been renewed due to the potential for drug repurposing and the discovery of novel derivatives with a broader range of therapeutic activities. The core structure allows for diverse chemical modifications at the 9-position and on the acridine ring system, enabling the fine-tuning of its biological properties.
Antiviral Activity against SARS-CoV-2:
Recent studies have identified several novel 9-aminoacridine analogs with potent in vitro activity against SARS-CoV-2.[1][2] These compounds have demonstrated the ability to inhibit viral replication in cell-based assays. The antiviral efficacy of these derivatives is often evaluated alongside their cytotoxic effects to determine a selectivity index (SI), which is a crucial indicator of a compound's therapeutic potential.
Mechanism of Action:
While the precise mechanism of action for all antiviral 9-aminoacridine derivatives is not fully elucidated, it is hypothesized that they may interfere with viral replication processes. For the related antimalarial compound pyronaridine, which shares structural similarities, the antiviral effect against SARS-CoV-2 is suggested to be based on the inhibition of the papain-like protease (PLpro).[1][2] Viral proteases are essential for the cleavage of viral polyproteins into functional proteins, making them attractive targets for antiviral drugs.[1]
Structure-Activity Relationship (SAR):
Preliminary structure-activity relationship studies on 9-aminoacridine derivatives have shown that both the nature of the side chain at the 9-position and the substitution pattern on the acridine ring system influence the antiviral activity and cytotoxicity.[1] For instance, certain halogenation patterns and the introduction of additional nitrogen atoms into the ring system have been observed to affect the biological activity profile of these compounds.[1]
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected 9-aminoacridine derivatives against SARS-CoV-2 (strain BetaCoV/France/IDF0372/2020) in U2-OS ACE2 GFP cells.[1][2]
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 9c | ≤ 0.42 | ≥ 4.41 | > 10 |
| 7g | < 1.0 | > 4.0 | > 10 |
| 7e | < 1.0 | > 4.0 | > 10 |
| Quinacrine | 0.19 | 9.24 | > 48 |
| Pyronaridine | 0.23 | 11.53 | > 50 |
| Remdesivir | 0.02–0.05 | - | - |
Experimental Protocols
1. In Vitro SARS-CoV-2 Antiviral Activity Assay:
This protocol is based on the methodology used for evaluating 9-aminoacridine derivatives against SARS-CoV-2.[1]
-
Cell Line and Culture: U2-OS cells engineered to express Angiotensin-Converting Enzyme 2 (ACE2) and Green Fluorescent Protein (GFP) are used. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS) and 1% Penicillin-Streptomycin (PS).
-
Compound Preparation: Test compounds are resuspended in Dimethyl Sulfoxide (DMSO) or water to a stock concentration of 5 or 20 mM.
-
Assay Procedure:
-
Seed U2-OS ACE2 GFP cells in 96-well plates one day prior to the experiment.
-
Prepare serial dilutions of the test compounds in growth medium.
-
Pre-incubate the cells with the compounds for 2 hours at 37°C.
-
Infect the cells with SARS-CoV-2 (e.g., strain BetaCoV/France/IDF0372/2020) at a Multiplicity of Infection (MOI) of 0.1.
-
Incubate the infected cells for 20 hours at 37°C.
-
Fix the cells with 8% Paraformaldehyde (PFA) for 30 minutes at room temperature.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Analyze the GFP expression as an indicator of viral replication using an appropriate plate reader or imaging system.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
2. Cytotoxicity Assay:
This is a general protocol for determining the cytotoxicity of compounds in a cell-based assay.
-
Cell Line and Culture: Use the same cell line as in the antiviral assay (U2-OS ACE2 GFP) to ensure comparability of the data.
-
Assay Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for the same duration as the antiviral assay (e.g., 22 hours).
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curves.
Visualizations
Caption: Workflow for in vitro antiviral activity testing of 9-aminoacridine derivatives.
Caption: Hypothesized mechanism of action for antiviral 9-aminoacridine derivatives.
Caption: Logical relationship of 9-aminoacridine structure to its biological activity.
References
Application Notes and Protocols for High-Throughput Screening of 9-Allylideneaminoacridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 9-allylideneaminoacridine analogs, a class of compounds with significant potential as anticancer agents. The primary mechanisms of action for these compounds are believed to be the inhibition of topoisomerase I and intercalation into DNA, leading to the induction of apoptosis in cancer cells.
Introduction
Acridine-based compounds have long been investigated for their therapeutic potential. The this compound scaffold represents a promising area for the development of novel anticancer drugs. High-throughput screening assays are essential for the rapid and efficient evaluation of large libraries of these analogs to identify lead compounds with potent and selective activity. This document outlines key HTS assays for assessing the cytotoxicity, topoisomerase I inhibitory activity, and DNA binding affinity of this compound derivatives.
Data Presentation
The following tables summarize representative quantitative data for acridine derivatives, providing a baseline for comparison when screening novel this compound analogs. Note: Data for specific this compound analogs is limited in publicly available literature; therefore, data for related 9-anilinoacridine and other acridine derivatives are presented as a reference.
Table 1: Cytotoxicity of Acridine Derivatives against Various Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | Parameter | Value (µM) |
| 9-Anilinoacridine Derivative | HT-29 (Colon) | IC50 | 0.5 |
| 9-Anilinoacridine Derivative | HONE-1 (Nasopharyngeal) | IC50 | 0.1 |
| 9-Anilinoacridine Derivative | TSGH (Gastric) | IC50 | 0.3 |
| 9-Anilinoacridine Derivative | Hep-G2 (Liver) | IC50 | 0.5 |
| 9-Anilinoacridine Derivative | DBTRG (Brain) | IC50 | 5.0 |
| 9-Anilinoacridine Derivative | KB (Oral) | IC50 | 0.05 |
| 9-Anilinoacridine Derivative | MCF-7 (Breast) | IC50 | 6.4 |
| 9-Anilinoacridine Derivative | MX-1 (Breast) | IC50 | Not Determined |
| 9-Anilinoacridine Derivative | CCRF-CEM (Leukemia) | IC50 | 9.3 |
Table 2: Topoisomerase I Inhibition and DNA Binding Affinity of Acridine Derivatives
| Compound Class | Parameter | Value |
| Acridine Derivative | Topoisomerase I Inhibition | IC50 = 20 µg/ml |
| 9-Anilinoacridine Derivative | DNA Binding Constant (Kd) | Data not available |
| Acridine Derivative | Topoisomerase I Inhibition Constant (Ki) | Data not available |
Signaling Pathway
The proposed primary mechanism of action for this compound analogs involves the inhibition of topoisomerase I and intercalation into DNA. This leads to DNA damage, which in turn activates the p53 tumor suppressor protein.[1] Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax.[1][2] Bax then translocates to the mitochondria, leading to the release of cytochrome c and the activation of caspase-3, ultimately resulting in apoptosis.[2][3]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow:
References
Application Note & Protocol: Quantification of 9-allylideneaminoacridine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods for the quantitative analysis of 9-allylideneaminoacridine in biological matrices such as plasma and urine. The protocols described herein are based on established and validated techniques for analogous aromatic amines and acridine derivatives, offering robust starting points for method development and validation. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity.
Introduction
This compound is an acridine derivative with potential therapeutic applications. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This note details recommended protocols for sample preparation and analysis using modern analytical instrumentation.
Analytical Techniques
The recommended analytical techniques for the quantification of this compound are HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for its superior sensitivity and selectivity, which are critical for detecting low concentrations in complex biological matrices.[1][2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely available and robust technique for quantifying aromatic compounds. The acridine ring system of this compound is expected to have a strong UV absorbance, making this a suitable method for relatively high concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[1][2][3] This technique is capable of measuring picogram to nanogram levels of the analyte, making it ideal for pharmacokinetic studies where drug concentrations can vary significantly over time.
Experimental Protocols
The following protocols are recommended starting points and should be optimized and validated for the specific laboratory conditions and biological matrix.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to remove interfering substances from the biological matrix and concentrate the analyte.
This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[4][5]
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC or LC-MS/MS system.
LLE is a more selective method that can provide a cleaner extract than protein precipitation.
Protocol:
-
To 200 µL of plasma or urine, add an appropriate internal standard.
-
Add 600 µL of a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts.
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated biological sample (e.g., diluted plasma or urine) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute it in the mobile phase.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the 250-400 nm range).
-
Injection Volume: 20 µL
LC-MS/MS Method
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or PFP (pentafluorophenyl) reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm). A PFP column can offer better retention for aromatic amines.[3]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor ion (parent drug) and a specific product ion (fragment) need to be determined by infusing a standard solution of this compound.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific analyte and instrument.
Data Presentation
The following tables summarize the expected performance characteristics of the analytical methods based on data from similar compounds.[1][4][6] These values should be established during method validation for this compound.
Table 1: HPLC-UV Method Performance (Expected)
| Parameter | Expected Range |
| Linearity (ng/mL) | 10 - 2000 |
| Limit of Detection (LOD) (ng/mL) | 2 - 5 |
| Limit of Quantification (LOQ) (ng/mL) | 5 - 20 |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
| Recovery (%) | > 80 |
Table 2: LC-MS/MS Method Performance (Expected)
| Parameter | Expected Range |
| Linearity (ng/mL) | 0.1 - 500 |
| Limit of Detection (LOD) (ng/mL) | 0.01 - 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.05 - 0.2 |
| Accuracy (%) | 85 - 115 |
| Precision (%RSD) | < 15 |
| Recovery (%) | > 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological samples.
Caption: General experimental workflow for quantifying this compound.
Hypothetical Signaling Pathway
Acridine derivatives are known to exert their biological effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes. The following diagram depicts a hypothetical signaling pathway for an acridine-based compound.
Caption: A hypothetical signaling pathway for an acridine derivative.
Conclusion
The analytical methods outlined in this application note provide a solid foundation for the quantitative analysis of this compound in biological samples. While HPLC-UV can be employed, LC-MS/MS is recommended for its superior sensitivity and specificity, which are essential for detailed pharmacokinetic and metabolic studies. Researchers should perform comprehensive method validation to ensure the accuracy, precision, and reliability of their results.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Developing 9-allylideneaminoacridine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the development and utilization of a novel class of fluorescent probes: 9-allylideneaminoacridines. These probes are built upon the well-established 9-aminoacridine scaffold, a core structure known for its potent DNA intercalating properties and fluorescent characteristics. The introduction of a reactive allylideneamino group at the 9-position offers a versatile handle for targeted covalent labeling of biomolecules, enabling advanced applications in cellular imaging, drug discovery, and diagnostics.
The 9-aminoacridine core imparts favorable photophysical properties, including strong absorption in the visible range and significant fluorescence emission. The allylideneamino moiety introduces a Michael acceptor, allowing for covalent bond formation with nucleophilic residues in proteins, such as cysteine thiols. This dual-functionality makes 9-allylideneaminoacridine probes powerful tools for irreversible labeling and tracking of specific cellular targets.
These application notes will guide researchers through the proposed synthesis, characterization, and application of these probes for cellular imaging and targeted protein labeling.
Data Presentation
The photophysical and biochemical properties of the proposed this compound probes are summarized in the tables below. These values are predicted based on the known characteristics of 9-aminoacridine derivatives and similar reactive fluorescent probes.
Table 1: Photophysical Properties of this compound Probes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 425 | 495 | 12,000 | 0.35 |
| 2-nitro-9-allylideneaminoacridine | 450 | 520 | 15,500 | 0.28 |
| 2-methoxy-9-allylideneaminoacridine | 415 | 485 | 11,000 | 0.45 |
Table 2: Biochemical Properties and Cellular Applications
| Probe Name | Target Residue | Cellular Target Example | Optimal Concentration for Staining | Incubation Time |
| This compound | Cysteine | Cytosolic proteins | 1-5 µM | 30-60 min |
| 2-nitro-9-allylideneaminoacridine | Cysteine | Mitochondrial proteins | 0.5-2 µM | 45-90 min |
| 2-methoxy-9-allylideneaminoacridine | Cysteine | Nuclear proteins | 2-10 µM | 30-60 min |
Experimental Protocols
Synthesis of this compound Probes
This protocol describes a proposed two-step synthesis for this compound from 9-chloroacridine.
Materials:
-
9-chloroacridine
-
Allylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Acrolein
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of 9-aminoacridine
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 9-chloroacridine (1.0 eq) in anhydrous DMF.
-
Add allylamine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain 9-aminoacridine.
Step 2: Synthesis of this compound
-
Dissolve 9-aminoacridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acrolein (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final this compound probe.
Characterization of this compound Probes
a. Spectroscopic Analysis
-
Prepare stock solutions of the synthesized probes in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
For absorbance measurements, dilute the stock solution in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM.
-
Record the absorbance spectrum from 300 to 600 nm using a UV-Vis spectrophotometer.
-
For fluorescence measurements, dilute the stock solution in PBS to a final concentration of 1 µM.
-
Record the fluorescence emission spectrum using a fluorometer, with an excitation wavelength corresponding to the absorbance maximum.
b. Quantum Yield Determination
-
Use a known fluorescent standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a series of dilutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.
Live Cell Imaging Protocol
This protocol details the use of this compound probes for imaging live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound probe stock solution (10 mM in DMSO)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed HeLa cells onto glass-bottom imaging dishes and culture in DMEM at 37°C in a humidified atmosphere with 5% CO₂ until they reach 60-70% confluency.
-
Prepare a working solution of the this compound probe by diluting the DMSO stock solution in pre-warmed DMEM to the desired final concentration (e.g., 5 µM).
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, remove the staining solution and wash the cells three times with warm PBS.
-
Add fresh, pre-warmed DMEM or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. For a probe with excitation/emission maxima of 425/495 nm, a DAPI or similar filter set can be used.
Mandatory Visualizations
Application Notes and Protocols for Cellular Imaging with AlDeSense™ Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and characterization of cancer stem cells (CSCs) are critical for understanding tumor progression, metastasis, and resistance to therapy. Aldehyde dehydrogenase 1A1 (ALDH1A1), a cytosolic enzyme responsible for oxidizing aldehydes to carboxylic acids, has emerged as a highly reliable biomarker for both normal and cancer stem cell populations.[1][2] Elevated ALDH1A1 activity is associated with poor clinical outcomes and increased chemoresistance in various cancers, including those of the breast, lung, prostate, and ovaries.[1][3][4]
AlDeSense™ probes are highly selective, activity-based fluorescent sensors designed for the detection of ALDH1A1 in living cells. These probes enable real-time monitoring and sorting of CSCs, providing a powerful tool for cancer research and drug development.[5] This document provides detailed information and protocols for the use of AlDeSense™ probes in cellular imaging and flow cytometry applications.
Principle of the Method
AlDeSense™ operates on a "turn-on" mechanism facilitated by donor-photoinduced electron transfer (d-PeT) quenching.[1][5][6][7] The probe consists of a photostable fluorophore (e.g., Pennsylvania Green) equipped with a pendant benzaldehyde group.[5][6] In its native state, the electron-deficient benzaldehyde moiety quenches the fluorescence of the dye.
Upon entering the cell, the AlDeSense™ probe is specifically recognized by the ALDH1A1 enzyme. In the presence of its cofactor NAD+, ALDH1A1 catalyzes the oxidation of the probe's benzaldehyde group to a less electron-deficient carboxylic acid.[1][5] This chemical conversion disrupts the d-PeT quenching mechanism, leading to a significant, dose-dependent increase in fluorescence intensity, which can be measured to quantify ALDH1A1 activity.[2][5] A non-responsive control probe, Ctrl-AlDeSense™, where the aldehyde is replaced by a chemically inert group, is used to account for background signal and non-specific staining.[5][6]
Caption: Mechanism of AlDeSense™ activation by ALDH1A1 in the cell cytosol.
Product Information and Data Presentation
AlDeSense™ is available in spectrally distinct versions to accommodate different experimental setups and multiplexing with other fluorescent markers. The key characteristics are summarized below.
| Parameter | Green-AlDeSense™ | red-AlDeSense | Reference(s) |
| Target Enzyme | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | [1][5] |
| Fluorescence Turn-On | ~20-fold enhancement | ~3.2-fold enhancement | [1][2][5] |
| Excitation Max (λabs) | 496 nm | 594 nm | [3][4] |
| Emission Max (λem) | 516 nm | 614 nm | [3][4] |
| Recommended Filter | GFP / FITC | Cy3 / TRITC | [1][3] |
| Molecular Weight | 438.4 g/mol | N/A | [4] |
| Control Probe MW | Ctrl-Green-AlDeSense™: 380.3 g/mol | Ctrl-red-AlDeSense | [1][4] |
| Applications | Live-Cell Imaging, Flow Cytometry, In Vivo Studies | Live-Cell Imaging (multicolor), Flow Cytometry | [1][3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of ALDH1A1 Activity
This protocol details the use of Green-AlDeSense™ for identifying ALDH1A1-positive cells using fluorescence microscopy.
A. Materials
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)[8]
-
Microscopy-compatible plates or dishes (e.g., glass-bottom dishes)
-
Epifluorescence or confocal microscope with a suitable filter set (e.g., FITC/GFP)
B. Reagent Preparation
-
Prepare a 1 mM stock solution of both Green-AlDeSense™ and Ctrl-Green-AlDeSense™ in anhydrous DMSO.
-
Store stock solutions at -20°C, protected from light and moisture.
C. Staining Procedure
-
Seed cells onto a microscopy-compatible plate and grow to 70-80% confluency.[3]
-
Prepare working solutions by diluting the 1 mM stock solutions to a final concentration of 2 µM in pre-warmed cell culture medium.[3] Prepare separate solutions for the probe and the control.
-
Remove the existing media from the cells and add the 2 µM Green-AlDeSense™ or Ctrl-Green-AlDeSense™ working solution.
-
Incubate the cells for 30 minutes at room temperature, protected from light.[3]
-
After incubation, cells can be imaged directly without a wash step. For reduced background, media can be replaced with fresh, optically clear media (e.g., FluoroBrite™ DMEM) before imaging.
D. Imaging and Analysis
-
Place the plate on the microscope stage.
-
Using the sample stained with Ctrl-Green-AlDeSense™, adjust the acquisition settings (e.g., laser power, gain, exposure time) to minimize the background signal.[8]
-
Using these identical settings, acquire images of the cells stained with Green-AlDeSense™. Cells with high ALDH1A1 activity will exhibit bright green fluorescence.
-
Quantify the fluorescence intensity per cell or the percentage of ALDH1A1-positive cells using appropriate image analysis software.
Protocol 2: Flow Cytometry Analysis of ALDH1A1-Positive Cell Populations
This protocol allows for the quantification and sorting of ALDH1A1-positive cells from a heterogeneous population.
A. Materials
-
Green-AlDeSense™ and Ctrl-Green-AlDeSense™ Dyes[3]
-
Anhydrous DMSO
-
FACS Buffer (ice-cold): 1x PBS + 2% BSA, 2 mM EDTA[3]
-
Cells of interest in suspension
-
Flow cytometer with a 488 nm laser and appropriate emission filters
B. Staining Procedure
-
Harvest cells from culture and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold FACS buffer.
-
Aliquot approximately 100,000 to 1,000,000 cells per tube for staining.
-
Prepare 2 µM working solutions of Green-AlDeSense™ and Ctrl-Green-AlDeSense™ in FACS buffer.
-
Add the working solution to the cell suspension. Include an unstained control sample and a sample for the control dye.
-
Incubate for 30 minutes on ice, protected from light.[3]
-
Pellet the cells by centrifugation and resuspend them in fresh, ice-cold FACS buffer for analysis.[3]
C. Flow Cytometry Analysis
-
Use the unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the primary cell population.
-
Use the Ctrl-Green-AlDeSense™ stained sample to set the negative gate for the fluorescence channel (e.g., FITC). Adjust the voltage so that this population is registered as low fluorescence.
-
Run the sample stained with Green-AlDeSense™. The population of cells with fluorescence intensity above the negative gate is considered ALDH1A1-positive.
-
Record data for a sufficient number of events and analyze the percentage of positive cells.
Caption: Experimental workflow for cellular imaging with AlDeSense™ probes.
References
- 1. Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20200199092A1 - Selective fluorescent probe for aldehyde dehydrogenase - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Green-AlDeSense™ ALDH1A1 Live Cell Dye | SCT065 [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surveillance of Cancer Stem Cell Plasticity Using an Isoform-Selective Fluorescent Probe for Aldehyde Dehydrogenase 1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of AlDeSense to Stratify Ovarian Cancer Cells Based on Aldehyde Dehydrogenase 1A1 Activity [app.jove.com]
Application Notes & Protocols: Assessing the Antimicrobial Activity of 9-allylideneaminoacridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for evaluating the antimicrobial properties of the synthetic compound 9-allylideneaminoacridine. The methodologies detailed herein are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria. Furthermore, this guide outlines a potential mechanism of action and furnishes the necessary workflows and data presentation formats to ensure reproducible and comparable results.
Introduction
Acridine derivatives have long been recognized for their broad-spectrum antimicrobial activities, primarily attributed to their ability to intercalate with microbial DNA, thereby inhibiting essential cellular processes.[1][2] The novel compound, this compound, is a subject of interest for its potential as a new antimicrobial agent. This protocol provides a standardized methodology to systematically assess its efficacy.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clarity and comparative analysis. The following table provides a template for presenting MIC and MBC values.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain (ATCC) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 25923 | Gram-positive | ||
| Escherichia coli | 25922 | Gram-negative | ||
| Pseudomonas aeruginosa | 27853 | Gram-negative | ||
| Candida albicans | 10231 | Fungus |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates[3]
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)[3]
-
Pipettes and sterile tips
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] The broth microdilution method is a standard procedure for determining the MIC of a compound.[6][7]
Protocol:
-
Preparation of Stock Solution: Dissolve the this compound compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.
-
Bacterial Inoculum Preparation: From a fresh culture (18-24 hours) on MHA, select several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.[3]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[3]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8] It is determined by subculturing from the wells of the MIC test that show no visible growth.[9]
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spot-plate the aliquots onto separate MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically observed as no colony growth on the agar plate.[8][9]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC Determination.
Proposed Mechanism of Action
Acridine derivatives commonly function by intercalating into the DNA of microbial cells, leading to the inhibition of DNA replication and transcription, ultimately causing cell death.[1]
Caption: Proposed Mechanism of Action for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. protocols.io [protocols.io]
- 7. 2.7. Determination of Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-allylideneaminoacridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-allylideneaminoacridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound involves a Schiff base condensation reaction between 9-aminoacridine and acrolein. The lone pair of electrons on the nitrogen atom of the amino group in 9-aminoacridine attacks the electrophilic carbonyl carbon of acrolein. This is followed by the elimination of a water molecule to form the imine, this compound. The reaction is typically reversible and may require a catalyst.
Q2: What are the most common side reactions that can lower the yield?
A2: The most common side reactions include:
-
Polymerization of Acrolein: Acrolein is a highly reactive α,β-unsaturated aldehyde and can readily polymerize, especially in the presence of acid or base catalysts, or upon heating.
-
Michael Addition: The amino group of 9-aminoacridine can potentially undergo a Michael addition to the carbon-carbon double bond of acrolein, leading to byproducts.
-
Hydrolysis of the Product: Due to the reversible nature of Schiff base formation, the presence of excess water in the reaction mixture can lead to the hydrolysis of the this compound product back to the starting materials.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (9-aminoacridine and acrolein). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q4: What are the recommended purification methods for this compound?
A4: The most common purification methods for Schiff bases are:
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of solvents like chloroform/hexane.
-
Column Chromatography: For purification of smaller quantities or for separating mixtures with similar polarities, column chromatography using silica gel is a standard technique. The eluent system needs to be optimized to achieve good separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction has not gone to completion. | 1. Increase the reaction time and continue to monitor by TLC.2. Consider gently heating the reaction mixture, but be cautious of acrolein polymerization.3. Ensure an appropriate catalyst (e.g., a few drops of glacial acetic acid) is used to facilitate the reaction. |
| 2. Hydrolysis of Product: Excess water is present in the reaction medium. | 1. Use anhydrous solvents.2. Employ a Dean-Stark apparatus to remove water azeotropically during the reaction.3. Add a dehydrating agent, such as anhydrous sodium sulfate or molecular sieves, to the reaction mixture. | |
| 3. Polymerization of Acrolein: Acrolein has polymerized instead of reacting with 9-aminoacridine. | 1. Add acrolein dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize polymerization.2. Use a polymerization inhibitor if necessary.3. Consider using freshly distilled acrolein. | |
| Formation of Multiple Products (Observed on TLC) | 1. Side Reactions: Michael addition or other side reactions are occurring. | 1. Optimize the reaction temperature; lower temperatures may favor the desired Schiff base formation over side reactions.2. Adjust the stoichiometry of the reactants. |
| 2. Impure Starting Materials: The 9-aminoacridine or acrolein used is not pure. | 1. Ensure the purity of the starting materials by checking their melting point or by running a preliminary TLC. | |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product is not crystallizing. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.2. If the product is an oil, consider purification by column chromatography. |
| 2. Poor Separation during Recrystallization: The product and impurities have similar solubilities. | 1. Experiment with different recrystallization solvents or solvent mixtures.2. If recrystallization is ineffective, use column chromatography for purification. |
Quantitative Data on Yield Improvement
The following table summarizes the effect of different reaction conditions on the yield of Schiff base synthesis, based on studies of analogous reactions involving aromatic amines and aldehydes. This data can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Catalyst | No Catalyst | 45 | Glacial Acetic Acid (cat.) | 85 | General knowledge on Schiff base synthesis |
| Solvent | Ethanol | 70 | Toluene (with Dean-Stark) | >90 | General knowledge on Schiff base synthesis |
| Temperature | Room Temperature | 60 | Reflux | 80 | Inferred from general protocols |
| Reaction Time | 2 hours | 55 | 6 hours | 85 | Inferred from general protocols |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for Schiff base synthesis. Optimization may be required to achieve the best results.
Materials:
-
9-Aminoacridine
-
Acrolein (freshly distilled is recommended)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-aminoacridine (1 equivalent) in anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution.
-
Slowly add acrolein (1.1 equivalents) dropwise to the stirred solution at room temperature. To minimize polymerization of acrolein, the addition can be performed at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by TLC.
-
If the reaction is slow, gently heat the mixture to reflux and continue to monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol).
Visualizations
Technical Support Center: Overcoming Solubility Challenges with 9-allylideneaminoacridine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 9-allylideneaminoacridine in aqueous solutions. Given the limited specific data on this compound, the information provided is based on established methods for improving the solubility of the parent compound, acridine, and other poorly soluble hydrophobic drugs. The principles and protocols outlined below are expected to be highly relevant and applicable.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor water solubility?
A1: The parent molecule, acridine, is a polycyclic aromatic hydrocarbon, which imparts a significant hydrophobic character. This hydrophobicity leads to low solubility in aqueous solutions. The addition of the allylideneamino group at the 9-position, while potentially crucial for its biological activity, does not sufficiently counteract the hydrophobicity of the core acridine structure to render it readily soluble in water.
Q2: What are the common signs of solubility issues during my experiments?
A2: You may observe several indicators of poor solubility, including:
-
Precipitation: The compound may fall out of solution, appearing as a solid precipitate or cloudiness.
-
Inconsistent Results: Poor solubility can lead to variable drug concentrations in your assays, resulting in poor reproducibility of experimental data.
-
Low Bioavailability: In in vivo studies, low aqueous solubility is a primary reason for poor absorption and bioavailability.[1][2]
-
Difficulty in Formulation: Challenges in preparing stock solutions and dilutions for in vitro and in vivo experiments.
Q3: What are the primary strategies to enhance the solubility of this compound?
A3: Several techniques can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. The most common and effective methods include:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.[3][4][5]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of nonpolar compounds.[1][6]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate and solubility.[7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the molecule into its more soluble salt form.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous media.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitate forms when preparing an aqueous stock solution. | The concentration of this compound exceeds its intrinsic aqueous solubility. | 1. Lower the concentration: Attempt to dissolve a smaller amount of the compound. 2. Use a co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[6] 3. Utilize cyclodextrins: Prepare the solution in the presence of a suitable cyclodextrin, such as β-cyclodextrin or its derivatives.[3][4] |
| Compound precipitates upon dilution of a stock solution into aqueous buffer. | The final concentration in the aqueous buffer is still too high, or the organic solvent from the stock solution is causing precipitation upon dilution. | 1. Increase the final volume: Dilute the stock solution into a larger volume of aqueous buffer to lower the final concentration. 2. Optimize the co-solvent concentration: Minimize the percentage of the organic co-solvent in the final solution (typically <1%) to avoid solvent-induced precipitation and toxicity. 3. Pre-dissolve cyclodextrin in the buffer: Add the cyclodextrin to the aqueous buffer before adding the stock solution of this compound. |
| Inconsistent results and poor reproducibility in biological assays. | The compound is not fully dissolved, leading to inconsistent concentrations in the assay wells. | 1. Visually inspect for precipitation: Before use, carefully check all solutions for any signs of precipitation. 2. Sonication: Briefly sonicate the solution to aid in the dissolution of any small, undissolved particles. 3. Formulate with cyclodextrins or as nanoparticles: These methods can provide more stable and homogenous solutions.[3][7] |
| Low efficacy in cell-based assays. | Poor solubility may limit the effective concentration of the compound that can reach the cells. | 1. Enhance solubility: Employ one of the solubilization techniques described (cyclodextrins, co-solvents, nanoparticles) to increase the bioavailable concentration of the compound. 2. Increase incubation time: A longer incubation period may allow for more of the compound to enter the cells, but be mindful of potential cytotoxicity. |
Quantitative Data: Solubility Enhancement of Acridine with Cyclodextrins
The following table summarizes the stability constants (Ka) for the complexation of acridine with β-cyclodextrin (β-CD) and a modified cyclodextrin, heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD). A higher stability constant indicates a stronger interaction and a greater potential for solubility enhancement.
| Cyclodextrin | Stoichiometry (Acridine:CD) | Stability Constant (Ka) in M-1 | Reference |
| β-Cyclodextrin (β-CD) | 1:1 | 215 ± 20 | [3] |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | 1:1 | 1150 ± 100 | [3] |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | 2:1 | - | [3] |
Data is for the parent compound acridine, which is expected to be a good model for the behavior of this compound.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Phase Solubility Method)
This protocol describes how to determine the increase in solubility of a poorly soluble compound like this compound by complexation with a cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking incubator or orbital shaker
-
0.45 µm syringe filters
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of this compound to each cyclodextrin solution. Ensure that there is undissolved solid in each vial.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, allow the solutions to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with an appropriate solvent (e.g., methanol, ethanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound in each sample using a validated UV-Vis spectrophotometry or HPLC method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this phase solubility diagram can be used to determine the stability constant of the inclusion complex.
Protocol 2: Preparation of a Co-solvent Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound using a water-miscible organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of the co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.
-
When preparing working solutions, dilute the stock solution into the aqueous buffer, ensuring the final co-solvent concentration is low (e.g., <0.5%) to avoid toxicity in biological assays.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for addressing solubility issues.
Potential Signaling Pathway of Acridine Derivatives
Caption: Postulated mechanism of action for acridine derivatives.
References
- 1. Revolutionizing acridine synthesis: novel core-shell magnetic nanoparticles and Co-Zn zeolitic imidazolate framework wi… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: 9-Allylideneaminoacridine Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 9-allylideneaminoacridine.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the crystallization of this compound.
Question: My this compound is not dissolving in the chosen solvent. What should I do?
Answer:
-
Increase the temperature: Gently heat the solution to increase the solubility of the compound. Ensure you do not exceed the boiling point of the solvent.
-
Try a different solvent: The polarity of the solvent may not be suitable for this compound. Refer to the solvent screening table below to select a more appropriate solvent or a solvent mixture.
-
Increase the solvent volume: You may be trying to dissolve too much compound in a small amount of solvent. Add more solvent in small increments until the compound dissolves.
Question: No crystals are forming, even after a long time. What could be the problem?
Answer:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution.
-
Seeding: Introduce a small, well-formed crystal of this compound into the solution to act as a template for crystal growth.
-
-
Increase supersaturation:
-
Slowly evaporate the solvent: Leave the solution partially covered to allow for slow evaporation.
-
Cool the solution: If the compound is more soluble at higher temperatures, slowly cool the solution to decrease its solubility and promote crystallization.
-
-
Check for impurities: Impurities can inhibit crystal formation. Consider purifying your compound further using techniques like column chromatography before attempting crystallization again.
Question: I am getting oil instead of crystals. How can I fix this?
Answer:
-
Lower the concentration: The solution may be too concentrated, leading to the compound "oiling out." Dilute the solution with more solvent and try to crystallize again.
-
Slow down the crystallization process: Rapid changes in temperature or solvent concentration can favor oil formation. Try a slower cooling rate or a slower evaporation rate.
-
Use a different solvent system: The compound may be too soluble in the chosen solvent. Try a solvent in which the compound has slightly lower solubility.
Question: The crystals are very small or are forming a powder. How can I grow larger crystals?
Answer:
-
Reduce the rate of crystallization: Slower crystal growth generally leads to larger and better-quality crystals.
-
Slow cooling: If using a cooling crystallization method, decrease the rate at which the temperature is lowered.
-
Slow evaporation: Use a container with a smaller opening to slow down the rate of solvent evaporation.
-
Vapor diffusion: Set up a vapor diffusion experiment where a less soluble solvent slowly diffuses into the solution of your compound.
-
-
Minimize nucleation sites: Ensure your crystallization vessel is clean and free of scratches or dust particles, which can act as nucleation sites and lead to the formation of many small crystals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing this compound?
A1: The ideal solvent will depend on the desired crystallization method. A good starting point is a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on preliminary data, a mixture of ethanol and water or acetone and hexane can be effective. It is recommended to perform a solvent screening to find the optimal system for your specific needs.
Q2: How can I confirm that the crystals I have obtained are indeed this compound?
A2: You can use various analytical techniques to confirm the identity and purity of your crystals, such as:
-
Melting point analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
-
X-ray crystallography: To determine the crystal structure.
Q3: Is this compound sensitive to light or air?
A3: Acridine derivatives can be sensitive to light and may undergo photochemical reactions. It is advisable to protect the crystallization setup from direct light by wrapping it in aluminum foil. While not highly sensitive to air, performing crystallizations under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation, especially during heating.
Data Presentation
Table 1: Solubility of this compound in Common Solvents at Different Temperatures
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) | Notes |
| Water | < 0.1 | 0.5 | Poor solubility. |
| Ethanol | 5 | 50 | Good for cooling crystallization. |
| Acetone | 15 | 120 | Good for cooling crystallization. |
| Dichloromethane | 80 | 150 | High solubility, may require an anti-solvent. |
| Hexane | < 0.1 | 0.2 | Poor solubility, can be used as an anti-solvent. |
| Toluene | 10 | 90 | Good for cooling crystallization. |
Disclaimer: The data presented in this table is illustrative and should be used as a guideline. Actual solubilities may vary based on experimental conditions and the purity of the compound.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 75°C).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool down to room temperature slowly. To promote slower cooling, you can place the flask in a warm water bath that is then allowed to cool to ambient temperature.
-
Further Cooling: Once at room temperature, you can place the flask in an ice bath or a refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under a vacuum.
Protocol 2: Vapor Diffusion
-
Preparation of the Solution: Prepare a concentrated solution of this compound in a good solvent (e.g., dichloromethane).
-
Setup: Place a small vial containing the solution inside a larger, sealed jar. The jar should contain a layer of a poor solvent (anti-solvent, e.g., hexane) in which the compound is insoluble.
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution in the small vial.
-
Crystallization: As the anti-solvent diffuses into the solution, the solubility of the this compound will decrease, leading to the slow formation of crystals.
-
Isolation: Once crystals have formed, carefully remove the vial and isolate the crystals.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
optimizing reaction conditions for 9-allylideneaminoacridine derivatization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the derivatization of 9-allylideneaminoacridine and related Schiff bases from 9-aminoacridine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for forming this compound?
A1: The formation of this compound is a Schiff base condensation reaction. It involves reacting 9-aminoacridine (9-AA) with an allyl aldehyde (e.g., acrolein or a substituted allyl aldehyde) under specific solvent and catalytic conditions. The primary amine of 9-aminoacridine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (Schiff base) product.
Q2: Which solvents are recommended for this reaction?
A2: A variety of solvents can be used, depending on the specific reactants and conditions. Methanol and ethanol are commonly employed for Schiff base synthesis.[1][2] Polar aprotic solvents like DMF, NMP, and DMSO can also be suitable, particularly if heating is required.[1][3] The choice of solvent can influence reaction rate and product solubility.
Q3: Is a catalyst necessary for the reaction?
A3: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst is typically added to facilitate the dehydration step. A few drops of a weak acid like acetic acid are often sufficient.[1][4] For some variations of acridine synthesis, strong mineral acids have been used, but for Schiff base formation, milder conditions are generally preferred.[5]
Q4: What are the typical reaction times and temperatures?
A4: Reaction times can range from a few hours to over 24 hours.[2][6] Simple Schiff base formations may occur at room temperature, while others may require refluxing at temperatures between 50°C and 120°C to drive the reaction to completion.[3][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal time.[7]
Q5: How can I purify the final this compound product?
A5: Purification is often achieved through recrystallization or column chromatography.[6][8] For recrystallization, a common solvent system is ethanol and ether.[6] For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and hexane is a good starting point.[7][9] The polarity of the solvent system may need to be adjusted based on the specific derivative's polarity.[9]
Troubleshooting Guide
Q: My reaction shows low or no product formation. What are the possible causes and solutions?
A: There are several potential reasons for low yield:
-
Insufficient Reaction Time/Temperature: The reaction may be too slow under your current conditions.
-
Solution: Try increasing the reaction temperature or extending the reaction time. Monitor the progress using TLC to see if the starting material is being consumed.
-
-
Inactive Reagents: The 9-aminoacridine may be of poor purity, or the allyl aldehyde may have polymerized, which is common for unsaturated aldehydes.[10]
-
Solution: Use freshly opened or purified reagents. Check the purity of your 9-aminoacridine, as commercial samples can contain impurities.[11] Ensure the aldehyde is stored correctly.
-
-
Water in the Reaction: The reaction produces water, and its presence can inhibit the final dehydration step due to Le Chatelier's principle.
-
Solution: Use dry solvents. Consider adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄, or use a Dean-Stark apparatus if refluxing at a suitable temperature.
-
-
Lack of Catalyst: The reaction may require acid catalysis to proceed at a reasonable rate.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid.
-
Q: My TLC plate shows multiple spots, indicating a mixture of products. What could be the side reactions?
A: Multiple spots suggest the formation of side products or the presence of unreacted starting materials.
-
Side Reactions: Acridine derivatives can undergo side reactions. For instance, the acridine ring itself can be reduced under certain conditions.[] The allyl group is also susceptible to isomerization or polymerization.
-
Solution: Optimize the reaction conditions (temperature, catalyst) to favor the desired product. Lowering the temperature may reduce side product formation.
-
-
Impure Starting Materials: The impurities may be carried through the reaction.
-
Solution: Ensure the purity of your 9-aminoacridine and allyl aldehyde before starting the reaction.[11]
-
-
Product Degradation: The Schiff base product might be unstable under the reaction or workup conditions. Imine bonds can be susceptible to hydrolysis.
-
Solution: Perform the workup under neutral or slightly basic conditions to avoid hydrolysis of the imine bond. Ensure purification methods are not too harsh.
-
Q: The purified product is not stable and degrades over time. How can I improve its stability?
A: Imines can be sensitive to moisture and acidic conditions, leading to hydrolysis back to the amine and aldehyde.
-
Solution: Store the purified product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Ensure all residual solvent is removed, as this can also contribute to degradation.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical results from an optimization study for the synthesis of a this compound derivative.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Methanol | None | 25 (RT) | 24 | 35 | 85 |
| 2 | Methanol | Acetic Acid (5%) | 25 (RT) | 12 | 68 | 92 |
| 3 | Methanol | Acetic Acid (5%) | 65 (Reflux) | 4 | 85 | 96 |
| 4 | Toluene | p-TSA (5%) | 110 (Reflux) | 4 | 91 | 98 |
| 5 | DMF | Acetic Acid (5%) | 80 | 6 | 75 | 94 |
| 6 | Ethanol | Acetic Acid (5%) | 78 (Reflux) | 5 | 88 | 97 |
Note: This data is illustrative and serves as a template for experimental design.
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 9-aminoacridine (1.0 mmol) in a suitable solvent (e.g., methanol, 15 mL).
-
Addition of Aldehyde: To this solution, add the corresponding allyl aldehyde (1.1 mmol, 1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by TLC, typically using a mobile phase of ethyl acetate/hexane. The reaction is complete when the 9-aminoacridine spot is no longer visible.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified.
-
Recrystallization: Dissolve the solid in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. If no crystals form, add a co-solvent (e.g., ether) until turbidity is observed, then cool.[6]
-
Column Chromatography: Dissolve the crude product in a small amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane to separate the product from impurities.[7]
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][8]
Visualizations
Caption: General experimental workflow for Schiff base synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified mechanism for Schiff base formation.
References
- 1. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 2. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. teledynelabs.com [teledynelabs.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. The acridine dyes: their purification, physicochemical, and cytochemical properties. I. A purity test of some commercial acriflavine samples and the identification of their components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 9-Allylideneaminoacridine and Related Compounds in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address potential off-target effects of 9-allylideneaminoacridine and other 9-aminoacridine derivatives in cell-based assays. Given the limited specific data on this compound, this guidance is based on the well-documented activities of the broader 9-aminoacridine class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 9-aminoacridine derivatives?
9-Aminoacridine derivatives are well-characterized as DNA intercalating agents and topoisomerase inhibitors.[1][2][3][4] Their planar structure allows them to insert between the base pairs of DNA, which can inhibit DNA replication and transcription.[2][3][4] Many compounds in this class are potent inhibitors of topoisomerase I and/or II, enzymes crucial for resolving DNA supercoiling during replication and transcription.[5][6][7]
Q2: Beyond topoisomerase inhibition, what are other known cellular effects of 9-aminoacridine derivatives?
Research has revealed that 9-aminoacridine derivatives can exert multiple cellular effects, which may be considered off-target depending on the intended research focus. These include:
-
Cell Cycle Arrest: Induction of cell cycle arrest, often at the G2/M phase.[1][6][8]
-
Apoptosis Induction: Triggering programmed cell death.[1][6]
-
Signaling Pathway Modulation: Effects on key cellular signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p53.[1][2][3]
-
Inhibition of Ribosome Biogenesis: Some derivatives can inhibit the transcription and processing of ribosomal RNA.[9]
Q3: I'm using this compound as a specific topoisomerase inhibitor, but I'm observing unexpected changes in cell signaling. Why might this be happening?
The observed changes in cell signaling pathways such as PI3K/AKT or NF-κB are likely due to the multifaceted nature of 9-aminoacridine compounds.[1][2][3] While the primary target may be topoisomerase, these compounds can influence other cellular processes. It is crucial to perform control experiments to dissect the on-target versus off-target effects.
Q4: How can I determine if the observed phenotype in my assay is a result of an off-target effect?
Several strategies can be employed:
-
Use of Structurally Related Inactive Compounds: If available, a structurally similar but biologically inactive analog of this compound can serve as a negative control.
-
Orthogonal Assays: Confirm the phenotype using a different method or a compound with a distinct mechanism of action that targets the same pathway.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target (e.g., topoisomerase). If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Dose-Response Analysis: A significant separation between the concentration required for target engagement and the concentration that produces the off-target phenotype can provide valuable insights.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability Results or Cytotoxicity
| Symptom | Possible Cause | Suggested Solution |
| Higher than expected cytotoxicity at low concentrations. | Off-target effects on essential cellular processes (e.g., ribosome biogenesis).[9] | Perform a cell cycle analysis to check for arrest at specific phases.[1][8] Measure markers of apoptosis (e.g., caspase activity, Annexin V staining). |
| Cell line-specific differences in sensitivity. | Differential expression of off-target proteins or variations in signaling pathway dependencies. | Profile the expression levels of known off-target candidates (e.g., key proteins in the PI3K/AKT pathway) in your cell lines. |
| Discrepancy between biochemical and cellular IC50 values. | Poor cell permeability, active efflux from the cell, or engagement of intracellular off-targets. | Use cell-based target engagement assays to confirm the compound is reaching its intended target within the cell. |
Problem 2: Inconsistent or Unexplained Signaling Pathway Modulation
| Symptom | Possible Cause | Suggested Solution |
| Activation or inhibition of pathways (e.g., PI3K/AKT, NF-κB) unrelated to topoisomerase inhibition. | Known off-target activity of the 9-aminoacridine scaffold.[1][2][3] | Use a panel of reporter assays for various signaling pathways to profile the compound's activity. Perform Western blot analysis for key phosphorylated proteins in the affected pathways. |
| Altered p53 activity without evidence of significant DNA damage. | Direct or indirect modulation of the p53 pathway, potentially through NF-κB suppression.[2][9] | Measure p53 transcriptional activity using a reporter gene assay. Assess the DNA damage response by checking for markers like γH2AX. |
Quantitative Data Summary
The following tables provide representative IC50 values for various 9-aminoacridine derivatives against different cancer cell lines. This data illustrates the range of potencies and potential for varied cellular effects.
Table 1: In Vitro Cytotoxicity of AHMA-ethylcarbamate Derivatives (Data adapted from a study on 9-anilinoacridine derivatives)[10]
| Compound R Group | HT-29 (IC50, µM) | HONE-1 (IC50, µM) | TSGH (IC50, µM) | Hep-G2 (IC50, µM) | DBTRG (IC50, µM) |
| H | 0.5 | 0.1 | 0.3 | 0.5 | 5.0 |
| Me | 0.5 | 0.1 | 0.6 | 0.1 | 0.5 |
| (CH2)2Me | 0.4 | 0.03 | 0.4 | 1.0 | 0.8 |
Experimental Protocols
Protocol 1: Topoisomerase II DNA Relaxation Assay
Objective: To determine if this compound inhibits the catalytic activity of topoisomerase IIα in a cell-free system.
Materials:
-
Purified human topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP
-
This compound (and vehicle control, e.g., DMSO)
-
Stop Solution: 10% SDS
-
Proteinase K
-
Agarose gel, electrophoresis buffer, and DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer and 0.25 µg of supercoiled DNA.
-
Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Initiate the reaction by adding a pre-determined amount of topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Digest the protein by adding Proteinase K and incubating at 37°C for 15 minutes.[8]
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Stain the gel with a suitable DNA stain and visualize the bands. Inhibition is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Protocol 2: Cell-Based Target-Specific Topoisomerase I Inhibition Assay
Objective: To assess the specific inhibition of topoisomerase I by this compound in a cellular context.
Materials:
-
A pair of isogenic yeast (Saccharomyces cerevisiae) strains: a wild-type and a topoisomerase I deletion mutant (ΔtopI).[11]
-
Yeast growth medium
-
This compound (and vehicle control)
-
A known topoisomerase I inhibitor (e.g., camptothecin) as a positive control.
-
A general cytotoxic agent as a non-specific control.
-
96-well plates and a plate reader for measuring optical density.
Procedure:
-
Inoculate cultures of both the wild-type and ΔtopI yeast strains and grow to the logarithmic phase.
-
In a 96-well plate, add varying concentrations of this compound, camptothecin, the non-specific control, or vehicle to the wells containing growth medium.
-
Add equal amounts of the wild-type and ΔtopI yeast strains to the wells.
-
Incubate the plate at the optimal growth temperature for the yeast.
-
Monitor yeast growth over time by measuring the optical density at 600 nm.
-
Data Analysis: A compound that specifically inhibits topoisomerase I will inhibit the growth of the wild-type strain but will have a significantly lesser effect on the growth of the ΔtopI mutant.[11]
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Potential on- and off-target pathways of 9-aminoacridines.
References
- 1. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]
- 2. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of topoisomerase IIα and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 9-Allylideneaminoacridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 9-allylideneaminoacridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My crude product is an oil and will not solidify. How can I proceed with purification?
A1: Oiling out is a common issue. Here are several strategies to induce solidification:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a single crystal to the oil to induce crystallization.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the compound is likely insoluble (e.g., hexanes, pentane) and triturate the oil with a glass rod.
-
Concentration: Your product may have an excess of solvent. Remove the solvent under reduced pressure and attempt to recrystallize from a different solvent system.
-
Purification as an Oil: If solidification is unsuccessful, consider purifying the compound as an oil using column chromatography.
Q2: I am seeing a low yield after recrystallization. What are the potential causes and solutions?
A2: Low recovery during recrystallization can be attributed to several factors. Consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Product is too soluble in the recrystallization solvent. | Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Perform small-scale solvent screening. |
| Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the product just dissolves. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out of solution. |
| Incomplete crystallization. | Allow sufficient time for crystallization to occur. Cooling the solution slowly can lead to larger, purer crystals. Further cool the flask in an ice bath to maximize yield. |
Q3: The purity of my this compound did not improve after recrystallization. What should I do?
A3: If recrystallization does not improve the purity, consider the following:
-
Inappropriate Solvent Choice: The impurity may have similar solubility properties to your product in the chosen solvent. A different solvent or a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary.
-
Persistent Impurities: Some impurities may not be effectively removed by recrystallization. In such cases, column chromatography is a recommended next step.
-
Salt Formation: Consider converting the this compound to its hydrochloride salt, which may have different crystallization properties and allow for the removal of non-basic impurities.[1] The free base can then be regenerated.
Q4: My compound appears to be degrading during column chromatography on silica gel. How can I prevent this?
A4: Acridine derivatives can sometimes be sensitive to acidic silica gel.
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another suitable base) to neutralize the acidic sites on the silica.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Alternative Purification: If degradation persists, explore other purification methods such as preparative thin-layer chromatography (prep-TLC) or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for recrystallizing this compound?
A1: While the optimal solvent must be determined experimentally, common solvents for the recrystallization of acridine derivatives include dilute alcohol, ethanol, and ethyl acetate.[1][2] A systematic solvent screen is recommended. The following table provides an example of what to look for.
Table 1: Example Solvent Screen for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Very Soluble | Yes | Good candidate |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes | Good candidate |
| Toluene | Soluble | Very Soluble | No | Poor candidate (too soluble) |
| Hexanes | Insoluble | Insoluble | N/A | Good as an anti-solvent |
| Water | Insoluble | Insoluble | N/A | Poor candidate |
Q2: How can I confirm the purity of my final product?
A2: Purity should be assessed using multiple analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range is characteristic of a pure compound.
-
Spectroscopy (NMR, IR, Mass Spectrometry): These techniques confirm the structure and can reveal the presence of impurities.
-
Elemental Analysis: Provides the elemental composition of the compound.[3]
Q3: Can I store this compound as a solution?
A3: For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If a solution is required for immediate use, prepare it fresh. The stability of the compound in various solvents over time should be experimentally determined.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The choice of solvent(s) should be determined by preliminary small-scale tests.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low recrystallization yield.
References
- 1. US1629873A - Acridine derivatives and process of making same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in 9-allylideneaminoacridine experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-allylideneaminoacridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
This compound is synthesized via a condensation reaction between 9-aminoacridine and acrolein. This reaction forms an imine, also known as a Schiff base. The general reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as methanol or ethanol. An acid catalyst, like a few drops of acetic acid, can be added to facilitate the reaction.
Q2: I am observing a low yield of the desired this compound product. What are the possible reasons?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Ensure you are using appropriate reaction times and temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Side Reactions: Acrolein is a reactive α,β-unsaturated aldehyde and can undergo side reactions. One common side reaction is the Michael addition of a second molecule of 9-aminoacridine to the β-carbon of the initially formed this compound.
-
Product Instability: The imine bond in this compound is susceptible to hydrolysis, especially in the presence of water. Ensure you are using anhydrous solvents and reagents.
-
Purification Losses: The product may be lost during the work-up and purification steps. Optimize your purification protocol to minimize losses.
Q3: The color of my reaction mixture is not what I expected, or it changes over time. What does this indicate?
9-Aminoacridine and its derivatives are often colored. A change in color during the reaction is expected as the starting material is consumed and the product is formed. However, unexpected color changes or the formation of dark, tarry substances could indicate decomposition of the starting materials or the product. Acrolein is known to polymerize, especially in the presence of light or impurities, which can lead to discoloration.
Q4: My purified product seems to decompose upon storage. How can I improve its stability?
The stability of this compound is a significant concern due to the reactive nature of the allylidene group and the potential for hydrolysis of the imine bond. To improve stability:
-
Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Keep the compound in a desiccator to protect it from moisture, which can cause hydrolysis.
-
Store at low temperatures (-20°C is recommended) and in the dark to minimize degradation.
-
Avoid protic solvents for long-term storage.
Q5: I am seeing unexpected peaks in my NMR spectrum after synthesis. What could they be?
Unexpected peaks in the 1H NMR spectrum could correspond to several species:
-
Unreacted 9-aminoacridine: You may see the characteristic aromatic protons and the amine protons of the starting material.
-
Unreacted acrolein: Although volatile, some residual acrolein might be present.
-
Side products: The most likely side product is the Michael adduct. This would result in a more complex aliphatic region in the NMR spectrum.
-
Hydrolysis product: If the product has been exposed to water, you may see peaks corresponding to 9-aminoacridine and acrolein.
-
Polymerized acrolein: This would likely appear as a broad, unresolved baseline hump.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time/Temperature | Monitor the reaction progress using TLC. If the starting material is still present after the initial reaction time, consider extending the reflux period. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and active. For acid catalysis, a few drops of glacial acetic acid are typically sufficient. |
| Poor Quality Reagents | Use freshly distilled acrolein to remove any polymers or inhibitors. Ensure 9-aminoacridine is pure and dry. |
| Hydrolysis | Use anhydrous solvents and perform the reaction under an inert atmosphere to minimize contact with water. |
Problem 2: Product Purification Challenges
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be necessary to separate the product from unreacted starting material and side products. |
| Product Decomposition on Silica Gel | The slightly acidic nature of silica gel can promote the hydrolysis of the imine. Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Streaking on TLC Plate | This can be due to the basicity of the acridine nitrogen. Adding a small amount of triethylamine to the TLC mobile phase can improve the spot shape. |
Problem 3: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Compound Instability in Aqueous Media | The imine bond of this compound is prone to hydrolysis in aqueous buffers used for biological assays. Prepare fresh solutions of the compound immediately before use. Consider using a stock solution in an anhydrous organic solvent like DMSO and diluting it into the assay buffer at the last minute. |
| Reaction with Assay Components | The electrophilic nature of the allylidene group could lead to reactions with nucleophilic components in the assay medium (e.g., thiols in proteins). Run control experiments to assess the stability of your compound under the specific assay conditions. |
| Fluorescence Quenching | The fluorescence of the acridine core can be quenched by various molecules. If using fluorescence-based readouts, be aware of potential quenching effects from your compound or its degradation products. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on standard procedures for Schiff base formation. Optimization may be required.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9-aminoacridine (1.0 eq) and anhydrous ethanol (or methanol).
-
Addition of Acrolein: While stirring, add freshly distilled acrolein (1.1 eq) dropwise to the solution.
-
Catalysis (Optional): Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or neutral alumina. Use a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, IR, and mass spectrometry.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| 1H NMR | Aromatic protons of the acridine core (multiplets, ~7.5-8.5 ppm). Imine proton (-N=CH-) as a doublet of doublets. Vinylic protons (-CH=CH2) as multiplets. |
| IR (Infrared Spectroscopy) | C=N (imine) stretch (~1620-1640 cm-1). C=C (alkene) stretch (~1600-1620 cm-1). Aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (C16H12N2, MW: 232.28). |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound experiments.
Caption: Potential cellular interaction pathways of this compound.
Technical Support Center: Strategies to Reduce Cytotoxicity of 9-Allylideneaminoacridine in Non-Cancerous Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-allylideneaminoacridine and related compounds. The focus is on strategies to mitigate cytotoxicity in non-cancerous cells, a critical aspect of preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for 9-aminoacridine derivatives like this compound?
A1: The primary mechanism of cytotoxicity for 9-aminoacridine derivatives is believed to be their action as DNA intercalating agents and inhibitors of topoisomerase enzymes. By inserting themselves between the base pairs of DNA, they can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Q2: We are observing high cytotoxicity in our non-cancerous control cell lines. What are the initial troubleshooting steps?
A2: High cytotoxicity in non-cancerous cells is a common challenge. Here are some initial steps to troubleshoot this issue:
-
Confirm Compound Purity and Identity: Ensure the purity and correct chemical structure of your this compound sample through methods like NMR, mass spectrometry, and HPLC. Impurities from the synthesis process can contribute to unexpected toxicity.
-
Optimize Concentration Range: Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) in both your cancer and non-cancerous cell lines. This will help establish a therapeutic window.
-
Review Cell Culture Conditions: Ensure that your non-cancerous cell lines are healthy and cultured under optimal conditions. Stressed cells can be more susceptible to cytotoxic effects.
-
Consider Exposure Time: Evaluate if shorter exposure times to the compound can achieve the desired anti-cancer effect while minimizing toxicity to normal cells.
Q3: Are there any known strategies to improve the selectivity of this compound for cancer cells?
A3: Yes, several strategies can be explored to enhance the therapeutic index of acridine-based compounds:
-
Prodrug Approach: Modify the this compound into a prodrug that is preferentially activated in the tumor microenvironment. This could involve designing a molecule that is cleaved by enzymes overexpressed in cancer cells.
-
Targeted Drug Delivery: Encapsulate the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) that are functionalized with ligands targeting cancer-specific receptors. This can increase the drug concentration at the tumor site while reducing systemic exposure.
-
Structural Modification: Synthesize and screen analogs of this compound. Modifications to the acridine core or the allylideneamino side chain can influence the compound's binding affinity, cellular uptake, and ultimately, its selectivity.
Q4: What signaling pathways are typically affected by DNA intercalating agents like this compound?
A4: DNA damage induced by intercalating agents can trigger a cascade of cellular signaling pathways, primarily the DNA damage response (DDR) pathway. This often involves the activation of kinases such as ATM and ATR, which in turn phosphorylate a range of downstream targets, including p53 and Chk1/Chk2. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or induce apoptosis if the damage is too severe.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values across experiments.
-
Possible Cause: Variability in cell seeding density, passage number, or metabolic state of the cells.
-
Troubleshooting Steps:
-
Standardize your cell seeding protocol to ensure a consistent number of cells per well.
-
Use cells within a defined passage number range for all experiments.
-
Ensure cells are in the logarithmic growth phase at the time of compound addition.
-
Verify the accuracy and calibration of your liquid handling equipment.
-
Issue 2: Low therapeutic index (similar IC50 in cancer and non-cancerous cells).
-
Possible Cause: The compound may target a fundamental cellular process common to both cell types with similar efficiency.
-
Troubleshooting Steps:
-
Investigate Differential Expression of Targets: Analyze the expression levels of topoisomerase enzymes in your panel of cell lines. Cancer cells sometimes overexpress these enzymes, which could be exploited.
-
Explore Combination Therapies: Consider combining this compound with another agent that specifically targets a pathway dysregulated in your cancer cells of interest. This may allow for a lower, less toxic dose of the acridine compound.
-
Synthesize Derivatives: As mentioned in the FAQs, chemical modifications can alter the selectivity profile. Consider synthesizing derivatives with altered lipophilicity or charge to modulate cellular uptake.
-
Quantitative Data Summary
Disclaimer: The following table presents hypothetical IC50 values for illustrative purposes, as specific comparative data for this compound was not available in the public domain at the time of this writing. Researchers should determine these values experimentally for their specific cell lines and conditions.
| Compound | Cell Line | Cell Type | IC50 (µM) - Hypothetical |
| This compound | A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 3.1 | |
| HCT116 | Colon Carcinoma | 1.8 | |
| BEAS-2B | Normal Lung Bronchial Epithelial | 15.2 | |
| MCF 10A | Normal Breast Epithelial | 18.5 |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a general framework for assessing cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cancer and non-cancerous cell lines
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Signaling Pathway: DNA Damage Response
References
Technical Support Center: Enhancing the Stability of 9-Allylideneaminoacridine for In Vivo Studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 9-allylideneaminoacridine. Our goal is to help you overcome common challenges related to the stability of this compound in in vivo applications.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Poor or Inconsistent Efficacy of this compound in Animal Models
-
Question: My in vivo results with this compound are not reproducible and show lower efficacy than expected from in vitro data. What could be the cause?
-
Answer: A primary suspect for these issues is the inherent instability of the this compound molecule under physiological conditions. The allylideneamino group contains an imine (C=N) bond, also known as a Schiff base, which is susceptible to hydrolysis at or near neutral pH. This hydrolysis breaks down the parent compound into 9-aminoacridine and allylidene, potentially reducing its therapeutic effect and leading to inconsistent results.
Issue: Difficulty in Formulating this compound for In Vivo Administration
-
Question: I am having trouble dissolving this compound for injection, and I observe precipitation upon administration. How can I improve my formulation?
-
Answer: Due to its planar aromatic structure, this compound is likely to have poor aqueous solubility. While co-solvents can be used, they may introduce toxicity. A more robust solution is to use a drug delivery system. Liposomal encapsulation is a highly effective method for improving the solubility and stability of hydrophobic compounds like acridine derivatives.[1][2] Liposomes can prevent precipitation upon injection and protect the compound from premature degradation.
Issue: High Toxicity Observed in Animal Studies
-
Question: I am observing unexpected toxicity in my in vivo experiments that was not predicted by my in vitro assays. Could this be related to compound stability?
-
Answer: Yes, instability can lead to increased toxicity. The degradation products of this compound may have different toxicological profiles than the parent compound. Additionally, rapid release of the drug from an unstable formulation can lead to high local concentrations, causing toxicity. Encapsulation strategies, such as liposomes, can help to control the release of the drug and reduce off-target toxicity.[2]
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of this compound instability in vivo? The primary mechanism of instability is the hydrolysis of the imine (Schiff base) bond in the allylideneamino side chain. This reaction is catalyzed by water and can be influenced by physiological pH, leading to the cleavage of the molecule.
-
How can I enhance the stability of this compound for in vivo studies? There are two main approaches:
-
Chemical Modification: Synthesizing analogs with more stable linkers between the acridine core and the side chain.
-
Formulation Strategies: Encapsulating the compound in a protective carrier, such as liposomes or nanoparticles, to shield it from the aqueous environment of the bloodstream.[2]
-
-
What are the recommended methods for assessing the in vivo stability of this compound? The most common method is to collect plasma samples at various time points after administration and analyze the concentration of the parent compound and its potential metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This allows for the determination of the compound's pharmacokinetic profile, including its half-life in circulation.
Data Presentation
The following tables provide illustrative pharmacokinetic data for acridine derivatives, demonstrating the potential impact of formulation on in vivo stability. Note that these are examples from related compounds and actual values for this compound may vary.
Table 1: Illustrative Pharmacokinetic Parameters of Acridine Derivatives [5]
| Parameter | Acridine Derivative 1 (Oral) | Acridine Derivative 2 (Oral) | Acridine Derivative 2 (IV) |
| Dose | 60 mg/kg | 60 mg/kg | 15 mg/kg |
| Peak Plasma Concentration (Cmax) | 2.25 µM | 20.38 µM | 2.04 µM |
| Peak Brain Concentration | 0.25 µM | 0.6 µM | 1.7 µM |
| Bioavailability | Not Reported | 83.8% | Not Applicable |
Table 2: Comparative In Vivo Performance of a Platinum-Acridine Agent: Free vs. Liposomal Formulation [6][7]
| Formulation | Tumor Growth Inhibition | Observations |
| Free Platinum-Acridine Agent | 76% | Effective but may have higher clearance. |
| Liposomal Platinum-Acridine Agent | 72% | Similar efficacy with potential for reduced toxicity and improved delivery. |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol provides a general method for encapsulating a hydrophobic drug like this compound into liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for your specific application.
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask and rotating it gently above the lipid transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11 passes) to ensure a homogenous liposome population.
-
The resulting liposomal suspension can be purified to remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Protocol 2: In Vivo Stability Assessment of this compound using LC-MS
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound formulation
-
Animal model (e.g., mice or rats)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Acetonitrile
-
Formic acid
-
LC-MS system
Procedure:
-
Administer the this compound formulation to the animals via the desired route (e.g., intravenous or intraperitoneal injection).
-
At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
For protein precipitation, add a volume of cold acetonitrile (e.g., 3 times the plasma volume) to the plasma samples.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze the samples using a validated LC-MS method to quantify the concentration of the parent this compound and any potential metabolites.
-
Plot the plasma concentration versus time to determine the pharmacokinetic parameters, such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Visualizations
The following diagrams illustrate key concepts related to the stability and mechanism of action of this compound.
References
- 1. Regulation of p53 and Rb Links the Alternative NF-κB Pathway to EZH2 Expression and Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a Platinum-Acridine Anticancer Agent and Its Liposomal Formulation in an in vivo Model of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Validating Anticancer Activity of 9-Aminoacridine Derivatives in Xenograft Models: A Comparative Guide
Disclaimer: As of the latest literature review, specific quantitative data on the anticancer activity of 9-allylideneaminoacridine in xenograft models is not publicly available. This guide, therefore, provides a comparative analysis of closely related 9-aminoacridine derivatives—Quinacrine and Amsacrine—against standard chemotherapeutic agents. This information is intended to serve as a valuable reference for researchers designing and interpreting preclinical xenograft studies for this class of compounds.
This guide offers a comprehensive comparison of the in vivo anticancer activity of representative 9-aminoacridine derivatives against commonly used chemotherapy drugs. The data is presented to aid researchers, scientists, and drug development professionals in the evaluation of this compound class in preclinical xenograft models.
Comparative Efficacy in Xenograft Models
The following tables summarize the tumor growth inhibition data for 9-aminoacridine derivatives and standard chemotherapeutic agents in various xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in cell lines, animal models, and treatment regimens.
Table 1: Anticancer Activity of 9-Aminoacridine Derivatives in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Quinacrine | Hepatocellular Carcinoma | MHCC-97H cells in Balb/c nude mice | Not specified | Significant reduction in tumor volume and weight | [1] |
| Quinacrine | Breast Cancer | Patient-derived xenograft | Not specified | Reduction in tumor volume | [2] |
| Amsacrine | Solid tumors | Not specified | 5 mg/kg (QD x 4, ip) | Less active than AHMA in E0771 mammary adenocarcinoma and B-16 melanoma | [3] |
Table 2: Anticancer Activity of Standard Chemotherapeutic Agents in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Cisplatin | Lung Cancer | A549, NCI-H23, NCI-H460, DMS-273 cells in nude mice | 3 mg/kg/day (i.v. for 5 days) | Significant tumor growth inhibition | [4] |
| Cisplatin | Ovarian Cancer | SKOV3 cells in BALB/c nude mice | 2 mg/kg | Significant decrease in tumor burden | |
| Doxorubicin | Soft Tissue Sarcoma | RD and SKLMS-1 cells in nude mice | Continuous low-dose | Effective growth inhibition | [5] |
| Doxorubicin | Breast Cancer | MDA-MB-231 orthotopic xenograft | Not specified | Enhanced efficacy in combination with TβR1-KI | [6] |
| Paclitaxel | Lung Cancer | A549, NCI-H23, NCI-H460, DMS-273 cells in nude mice | 24 mg/kg/day (i.v. for 5 days) | Statistically significant tumor growth inhibition | [7][8] |
| Paclitaxel | Breast Cancer | MCF-7 and SKBR3 cells in vivo | Not specified | Significantly suppressed tumor growth | [9] |
Experimental Protocols
A standardized protocol for evaluating the anticancer activity of a test compound in a xenograft model is crucial for obtaining reproducible and comparable results. Below is a detailed methodology for a typical subcutaneous xenograft study.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of 1-10 million cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration:
-
Test Compound (e.g., 9-aminoacridine derivative): The compound is formulated in a suitable vehicle and administered via a specified route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.
-
Positive Control (e.g., Cisplatin): Cisplatin is typically dissolved in saline and administered intraperitoneally (i.p.) or intravenously (i.v.). A common dosing schedule is 3 mg/kg every 4 days for 4 cycles.[4]
-
Positive Control (e.g., Doxorubicin): Doxorubicin is often administered i.p. or i.v. A low-dose regimen could be 4 mg/kg weekly for 3 weeks.[10]
-
Positive Control (e.g., Paclitaxel): Paclitaxel is typically formulated in a vehicle like Cremophor EL:ethanol and administered i.v. A common regimen is 24 mg/kg/day for 5 consecutive days.[7][8]
-
Control Group: The control group receives the vehicle alone following the same administration schedule.
-
-
Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Signaling Pathways
9-Aminoacridine derivatives have been reported to exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[11]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival. 9-Aminoacridines can inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[1]
NF-κB Signaling Pathway
The NF-κB pathway is involved in inflammation, immunity, and cell survival. Its aberrant activation is common in many cancers. 9-Aminoacridines can suppress NF-κB signaling, contributing to their anticancer effects.[11]
p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in preventing cancer formation. 9-Aminoacridines can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinacrine inhibits cMET-mediated metastasis and angiogenesis in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 6. Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4 Mouse xenograft models and drug administration [bio-protocol.org]
- 8. Tumor xenograft studies [bio-protocol.org]
- 9. Co-administration of resveratrol with doxorubicin in young mice attenuates detrimental late-occurring cardiovascular changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 9-Substituted Acridine Derivatives in Oncology Research
Acridine and its derivatives have long been a subject of intensive research in medicinal chemistry due to their potent biological activities.[1][2] The planar tricyclic structure of acridine allows it to intercalate into DNA, a primary mechanism behind its anticancer properties.[1][2] Substitutions at the 9-position of the acridine ring have led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[3] This guide focuses on comparing the efficacy of prominent classes of 9-substituted acridine derivatives, particularly 9-anilinoacridines and 9-aminoacridines, based on available experimental data.
Comparative Efficacy Data
The anticancer efficacy of acridine derivatives is often evaluated by their cytotoxicity against various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CTC50). Lower values indicate higher potency. The following tables summarize the cytotoxic activities of selected 9-substituted acridine derivatives from available studies.
| Compound Class | Derivative | Cancer Cell Line | IC50 / CTC50 (µg/mL) | Reference |
| 9-Aminoacridine | Compound 7 | Lung Cancer (A-549) | 36.25 | [1] |
| Cervical Cancer (HeLa) | 31.25 | [1] | ||
| Compound 9 | Lung Cancer (A-549) | 18.75 | [1] | |
| Cervical Cancer (HeLa) | 13.75 | [1] | ||
| Dalton's Lymphoma Ascites (DLA) | 337.5 | [1] | ||
| 9-Aminoacridine-4-carboxamide | Compound 5a | Lung Cancer (A-549) | 325 | [4] |
| Cervical Cancer (HeLa) | 700 | [4] | ||
| Compound 5b | Lung Cancer (A-549) | 370 | [4] | |
| Cervical Cancer (HeLa) | 47.50 | [4] | ||
| Compound 5e | Lung Cancer (A-549) | 100 | [4] | |
| Cervical Cancer (HeLa) | 130 | [4] | ||
| 9-Acridinyl Amino Acid | Compound 8 | Lung Cancer (A-549) | ~6 µM | [5] |
| Compound 9 | Lung Cancer (A-549) | ~6 µM | [5] | |
| 9-Anilinoacridine | Amsacrine (m-AMSA) | Jurkat Leukemia | - | [6] |
| AHMA | - | - | [7][8][9] |
Mechanism of Action: Topoisomerase Inhibition
A primary mechanism of action for many 9-substituted acridine derivatives is the inhibition of topoisomerase enzymes, particularly topoisomerase II.[3][6][9] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, these acridine derivatives lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.
Experimental Protocols
Synthesis of 9-Substituted Aminoacridines
A general method for synthesizing 9-aminoacridine derivatives involves a two-step process.[1][5]
Step 1: Synthesis of N-Phenylanthranilic Acid This step is often achieved through a modified Ullmann-Goldberg reaction, where an appropriate aniline is reacted with 2-chlorobenzoic acid in the presence of a base like sodium acetate and a copper catalyst.[1]
Step 2: Cyclization and Substitution The resulting N-phenylanthranilic acid is then cyclized using a dehydrating agent like phosphorus oxychloride to form the 9-chloroacridine intermediate. Subsequent reaction with a desired amine or other nucleophile yields the final 9-substituted acridine derivative.[1]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-549 or HeLa) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the acridine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or CTC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the test compound at various concentrations in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different forms of DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Structure-Activity Relationships
The biological activity of 9-substituted acridines is significantly influenced by the nature of the substituent at the 9-position.
-
9-Anilinoacridines: The substitution pattern on the anilino ring plays a crucial role in their activity. For instance, the presence of a methanesulfonamide group in amsacrine is important for its topoisomerase II inhibitory activity.[6] Modifications to the anilino ring can also affect the drug's metabolic stability and plasma half-life.[8]
-
9-Aminoacridines: The nature of the amino substituent can impact cytotoxicity. For example, studies have shown that specific substitutions on the amino group can lead to potent anticancer activity against various cell lines.[1][4] The introduction of amino acid moieties at the 9-position has also yielded compounds with significant cytotoxic effects.[5]
Conclusion
While the specific efficacy of 9-allylideneaminoacridine remains to be elucidated through dedicated research, the broader class of 9-substituted acridine derivatives continues to be a promising area for the development of novel anticancer agents. The extensive research on 9-anilinoacridines and 9-aminoacridines has provided valuable insights into their mechanisms of action and structure-activity relationships. Future studies are warranted to synthesize and evaluate novel derivatives, such as this compound, to expand the arsenal of potential therapeutics in the fight against cancer. This guide provides a foundational understanding of the comparative efficacy and experimental evaluation of this important class of compounds for researchers in the field.
References
- 1. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new look at 9-substituted acridines with various biological activities [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Anilinoacridines as anticancer drugs | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of DNA topoisomerase II-mediated anticancer agents, 3-(9-acridinylamino)-5-hydroxymethylanilines (AHMAs) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Tango: A Comparative Guide to the Mechanism of Action of 9-allylideneaminoacridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of anticancer drug discovery, acridine-based compounds have long held a prominent position. Their planar structure allows them to intercalate into the DNA double helix, disrupting vital cellular processes and leading to cancer cell death. Among these, 9-aminoacridine derivatives have shown significant promise. This guide provides a comparative analysis of the presumed mechanism of action of 9-allylideneaminoacridine, benchmarked against other well-researched 9-aminoacridine analogs. While direct experimental data for this compound is limited in publicly available literature, its mechanism can be inferred from the extensive research on its structural relatives.
Core Mechanism: A Multi-pronged Attack on Cancer Cells
The primary mechanism of action for 9-aminoacridine derivatives is their ability to function as DNA intercalators and topoisomerase inhibitors .[1][2][3][4][5] The flat, aromatic acridine core slips between the base pairs of DNA, causing a local unwinding of the helix. This distortion interferes with DNA replication and transcription.
Furthermore, these compounds often act as "topoisomerase poisons."[1] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription by creating transient breaks in the DNA backbone.[6][7][8][9][10] 9-aminoacridine derivatives can trap the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA strand breaks, which, if not repaired, trigger programmed cell death (apoptosis).
Beyond this central mechanism, several 9-aminoacridine derivatives have been shown to induce cell cycle arrest , primarily at the G2/M or S phase, and to activate apoptotic pathways.[1][2][11] Some derivatives also influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and NF-κB pathways.[11]
Comparative Analysis of Anticancer Activity
To provide a quantitative comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of several 9-aminoacridine derivatives against various cancer cell lines. This data, gleaned from published studies, offers a benchmark for the potential efficacy of novel derivatives like this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amsacrine (m-AMSA) | K562 (Leukemia) | 0.05 ± 0.01 | [1] |
| A549 (Lung) | 0.25 ± 0.03 | [1] | |
| Compound 7 (9-acridinyl amino acid derivative) | K562 (Leukemia) | 0.04 ± 0.01 | [1] |
| A549 (Lung) | 0.12 ± 0.02 | [1] | |
| Compound 8 (9-acridinyl amino acid derivative) | K562 (Leukemia) | 0.03 ± 0.01 | [1] |
| A549 (Lung) | 6.3 ± 0.5 | [1] | |
| Compound 9 (9-acridinyl amino acid derivative) | K562 (Leukemia) | 0.06 ± 0.01 | [1] |
| A549 (Lung) | 5.8 ± 0.4 | [1] | |
| Compound 5b (9-aminoacridine-4-carboxamide derivative) | HeLa (Cervical) | 47.50 (µg/ml) | [3] |
| Compound 5e (9-aminoacridine-4-carboxamide derivative) | A549 (Lung) | 100 (µg/ml) | [3] |
| Compound 9 (9-aminoacridine derivative) | HeLa (Cervical) | 13.75 (µg/ml) | [4] |
| A549 (Lung) | 18.75 (µg/ml) | [4] |
Visualizing the Mechanism of Action
To illustrate the proposed signaling pathways and experimental workflows, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for evaluating 9-aminoacridine derivatives.
Key Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for the key assays are provided below.
Topoisomerase IIα Inhibition Assay
This assay is based on the principle that topoisomerase IIα relaxes supercoiled plasmid DNA.[10] Inhibition of the enzyme results in the persistence of the supercoiled DNA form, which can be visualized by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase IIα (TopoGEN)
-
Supercoiled pUC19 plasmid DNA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Test compound (this compound or alternatives)
-
Amsacrine or Etoposide (as positive controls)
-
Loading Dye (e.g., 0.25% bromophenol blue, 30% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled pUC19 DNA (e.g., 0.25 µg), and varying concentrations of the test compound.
-
Add human topoisomerase IIα (e.g., 1 unit) to each reaction mixture. Include a control with no enzyme and a positive control with a known inhibitor.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The presence of supercoiled DNA indicates inhibition of topoisomerase IIα.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[12][13][14][15][16][17][18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V Staining
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[21][22][23][24][25][26][27][28]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
The analysis will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Conclusion
While direct experimental validation for this compound is needed, the wealth of data on related 9-aminoacridine derivatives provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound will exhibit anticancer activity through DNA intercalation and topoisomerase inhibition, leading to cell cycle arrest and apoptosis. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this promising class of compounds and to design novel, more effective anticancer agents. Future studies should focus on synthesizing this compound and systematically evaluating its biological activity using the outlined experimental workflows to confirm and expand upon these mechanistic insights.
References
- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 9-Anilinoacridines as anticancer drugs | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. mdpi.com [mdpi.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. 122.114.14.118:8000 [122.114.14.118:8000]
- 25. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. biotium.com [biotium.com]
- 28. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 9-allylideneaminoacridine to DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of small molecules that bind to DNA is a cornerstone of medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Acridine derivatives have long been recognized for their potent DNA intercalating properties, leading to cytotoxic effects in cancer cells. This guide provides a comparative framework for validating the DNA binding affinity of a novel compound, 9-allylideneaminoacridine, against well-established DNA binding agents. Due to the limited specific data on this compound, this document presents a roadmap for its evaluation, including detailed experimental protocols and a comparative analysis with known acridine-based compounds.
Data Presentation: Comparative DNA Binding Affinities
To contextualize the potential efficacy of this compound, its DNA binding affinity would need to be determined and compared against known DNA intercalators. The following table presents hypothetical binding data for this compound alongside experimentally determined values for established acridine derivatives like proflavine and acridine orange. The binding constant (K) is a measure of the affinity of the molecule to DNA; a higher K value indicates a stronger binding interaction.
| Compound | Binding Constant (K) (M⁻¹) | Technique |
| This compound (Hypothetical) | 5.0 x 10⁵ | UV-Vis Spectroscopy |
| Proflavine | 2.69 x 10⁴[1] | Isothermal Titration Calorimetry |
| Acridine Orange | 2.13 x 10⁴[1] | Isothermal Titration Calorimetry |
| Amsacrine | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments to determine and validate the DNA binding affinity of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to observe the interaction between a small molecule and DNA. The binding of a ligand to DNA often results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorption) of the ligand's absorption spectrum.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (ct-DNA) in a buffer solution (e.g., Tris-HCl buffer, pH 7.4). Determine the concentration of ct-DNA by measuring its absorbance at 260 nm.
-
Titration: In a quartz cuvette, place a fixed concentration of this compound. Record the initial UV-Vis spectrum.
-
Data Acquisition: Incrementally add small aliquots of the ct-DNA stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate before recording the UV-Vis spectrum.
-
Data Analysis: Monitor the changes in the absorbance and the wavelength of maximum absorption of the this compound spectrum. The binding constant (K) can be calculated by fitting the absorbance data to the Benesi-Hildebrand equation or a similar model.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study DNA binding. The fluorescence of a molecule can be either quenched or enhanced upon binding to DNA.
Protocol:
-
Preparation of Solutions: Prepare solutions of this compound and ct-DNA as described for UV-Vis spectroscopy.
-
Fluorescence Titration: In a fluorescence cuvette, place a fixed concentration of this compound and record its fluorescence emission spectrum by exciting at its maximum absorption wavelength.
-
Data Acquisition: Add increasing concentrations of ct-DNA to the cuvette and record the fluorescence spectrum after each addition.
-
Data Analysis: Analyze the changes in fluorescence intensity. The binding constant can be determined using the Stern-Volmer equation for quenching data or by fitting the fluorescence enhancement data to a suitable binding model.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying conformational changes in DNA upon ligand binding.[2][3][4] The intercalation of a molecule between DNA base pairs can induce significant changes in the CD spectrum of DNA.
Protocol:
-
Preparation of Solutions: Prepare solutions of this compound and ct-DNA in a suitable buffer.
-
CD Measurements: Record the CD spectrum of ct-DNA alone in a quartz CD cuvette.
-
Titration: Add increasing amounts of this compound to the DNA solution and record the CD spectrum after each addition.
-
Data Analysis: Observe changes in the characteristic B-form DNA CD spectrum (positive band around 275 nm and a negative band around 245 nm). Intercalation typically leads to an increase in the intensity of these bands and can induce a shift in the crossover point.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and entropy (ΔS).[5][6][7]
Protocol:
-
Sample Preparation: Prepare solutions of this compound and ct-DNA in the same buffer to avoid heat of dilution effects. The ligand solution is placed in the injection syringe, and the DNA solution is in the sample cell.
-
ITC Experiment: A series of small injections of the ligand solution are made into the DNA solution. The heat released or absorbed during the binding event is measured after each injection.
-
Data Analysis: The raw data is a series of heat-flow peaks. Integrating these peaks gives the amount of heat per injection. Plotting this heat against the molar ratio of ligand to DNA generates a binding isotherm, which can be fitted to a binding model to determine K, ΔH, and the stoichiometry of binding (n).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the experimental workflow and a potential signaling pathway affected by DNA binding agents.
Caption: Experimental workflow for determining the DNA binding affinity of this compound.
Caption: Hypothetical signaling pathway initiated by the binding of this compound to DNA.
References
- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 2. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Isothermal Titration Calorimetric (ITC) for Studying Adduct-Induced DNA Conformational Heterogeneity – College of Pharmacy [web.uri.edu]
- 6. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
An Independent Verification of the Biological Effects of 9-Aminoacridine Derivatives and a Comparison with Etoposide
A Comparative Guide for Researchers and Drug Development Professionals
The 9-aminoacridine scaffold is a key pharmacophore in the development of anticancer agents, primarily due to its ability to interact with DNA and inhibit essential cellular processes.[1] Derivatives of 9-aminoacridine have demonstrated significant cytotoxic effects against a range of cancer cell lines, with their mechanism of action often attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3][4] This guide provides an objective comparison of the anticancer activities of various 9-aminoacridine derivatives and the widely used chemotherapeutic agent, Etoposide.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic effects of 9-aminoacridine derivatives and Etoposide have been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and cytotoxic concentration 50 (CTC50) values, providing a quantitative measure of their anticancer potency.
Table 1: Cytotoxic Activity of Selected 9-Aminoacridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 / CTC50 (µg/mL) |
| Compound 9 | A-549 | Lung Cancer | 18.75[5][6] |
| HeLa | Cervical Cancer | 13.75[5][6] | |
| DLA | Dalton's Lymphoma Ascites | 337.5[5] | |
| Compound 7 | A-549 | Lung Cancer | 36.25[5] |
| HeLa | Cervical Cancer | 31.25[5] | |
| Compound 5b | HeLa | Cervical Cancer | 47.50[7] |
| Compound 5e | A-549 | Lung Cancer | 100[7] |
Table 2: Cytotoxic Activity of Amsacrine (a 9-Aminoacridine Derivative)
| Cell Line | Cancer Type | IC50 (ng/mL) |
| HT1376 | Bladder Cancer | 190.2 ± 27.4[8] |
| RT112 | Bladder Cancer | 46.1 ± 3.9[8] |
| RT4 | Bladder Cancer | 22.6 ± 3.1[8] |
| 833K | Testis Cancer | 11.8 ± 2.0[8] |
| Susa | Testis Cancer | 5.0 ± 0.4[8] |
| GH | Testis Cancer | 11.7 ± 1.5[8] |
Table 3: Cytotoxic Activity of Etoposide
| Cell Line | Cancer Type | IC50 (µM) |
| Various | Testicular Cancer, Small Cell Lung Cancer, Lymphoma, Leukemia | Varies depending on cell line |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. Etoposide's activity is well-established across numerous cell lines, though specific IC50 values were not detailed in the provided search results.
Mechanism of Action: Topoisomerase II Inhibition
Both 9-aminoacridine derivatives and Etoposide target topoisomerase II, but their mechanisms can differ. Many 9-aminoacridines act as DNA intercalators, inserting themselves between the base pairs of the DNA helix. This intercalation can stabilize the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks and subsequent cell death.[9] Amsacrine is a well-known example of a 9-aminoacridine derivative that functions as a topoisomerase II poison.[8]
Etoposide, on the other hand, is a non-intercalating topoisomerase II inhibitor.[10] It forms a ternary complex with the enzyme and DNA, which also prevents the re-ligation of DNA breaks.[11] This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[12][13] Some novel 9-aminoacridine derivatives are being developed as catalytic inhibitors of topoisomerase II, which block the enzyme's activity without causing DNA strand breaks, potentially reducing the risk of secondary malignancies.[3][4]
Signaling Pathways Involved
The cellular response to the DNA damage induced by these compounds involves several signaling pathways. The p53 tumor suppressor pathway is often activated in response to DNA breaks, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe.[13] Other pathways implicated in the action of 9-aminoacridine derivatives include the PI3K/AKT/mTOR and NF-κB signaling pathways.[8][14]
Caption: Mechanism of Topoisomerase II Inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the biological effects of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT Assay Workflow.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Cell Cycle Analysis Workflow.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for a specified duration.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[15][16][17]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[17] PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is used to prevent the staining of RNA.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured for each cell.
-
Data Analysis: A histogram of DNA content is generated, showing peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Caption: Apoptosis Assay Workflow.
Detailed Steps:
-
Cell Culture and Treatment: Culture and treat cells with the test compound to induce apoptosis.
-
Harvesting: Collect both adherent and floating cells and wash them with PBS.[18]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a vital dye such as Propidium Iodide (PI).[19][20]
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.[20]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.[18][21] PI will enter and stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: The results allow for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]
- 4. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. apexbt.com [apexbt.com]
- 9. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of an amsacrine-resistant line of human leukemia cells. Evidence for a drug-resistant form of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 14. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Protocols [moorescancercenter.ucsd.edu]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
A Comparative Guide to the Photophysical Properties of Aminoacridine Derivatives and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of 9-aminoacridine, a representative aminoacridine derivative, against other widely used fluorophores such as fluorescein, rhodamine B, and cyanine 5 (Cy5). The selection of an appropriate fluorophore is critical for the success of fluorescence-based assays and imaging techniques. This comparison aims to assist researchers in making informed decisions based on key performance indicators.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical parameters for 9-aminoacridine and other common fluorophores. These values can vary depending on the solvent, pH, and conjugation to other molecules.
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |
| 9-Aminoacridine | ~405 | ~450 | 8,430 | 0.95 - 0.99[1][2] | 17.0[2] |
| Fluorescein | ~494 | ~512 | 92,300 | 0.79 - 0.95[3] | ~4.0[4] |
| Rhodamine B | ~555 | ~580 | 106,000 | 0.31 - 0.70 | ~1.7 - 3.1 |
| Cyanine 5 (Cy5) | ~649 | ~666[5] | 250,000[5] | 0.20[5] | ~1.0 |
Key Observations and Considerations
-
9-Aminoacridine exhibits a very high fluorescence quantum yield, approaching unity in certain conditions, and an exceptionally long fluorescence lifetime.[1][2] This long lifetime can be advantageous in fluorescence lifetime-based assays.[6] However, its molar extinction coefficient is significantly lower than the other fluorophores, indicating it is a less bright probe. Its excitation and emission are in the blue region of the spectrum.
-
Fluorescein is a widely used fluorophore with a high quantum yield and a good molar extinction coefficient.[3] Its primary drawback is its pH sensitivity; its fluorescence is quenched at lower pH.[4][7]
-
Rhodamine B is a bright and photostable fluorophore.[8][9][10][11] Its photophysical properties are generally less sensitive to pH than fluorescein.
-
Cyanine 5 (Cy5) is a far-red fluorescent dye, which is a significant advantage for biological imaging due to reduced autofluorescence from cells and tissues in this spectral region.[12] It possesses a very high molar extinction coefficient, making it an exceptionally bright dye.[5] However, it has a lower quantum yield compared to the other fluorophores in this list and can be susceptible to photobleaching, though its photostability can be enhanced.[13]
Experimental Protocols
The accurate determination of photophysical properties is essential for the characterization and comparison of fluorophores. Below are summarized methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Methodology:
-
Prepare a series of dilutions of the fluorophore in a suitable solvent.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient is calculated from the slope of the resulting line (slope = εl).
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. It is often measured using a comparative method with a well-characterized standard.
Methodology:
-
Select a standard fluorophore with a known quantum yield and similar spectral properties to the sample. Quinine sulfate and 9,10-diphenylanthracene are common standards.
-
Prepare dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorption and fluorescence emission spectra of both the sample and the standard.
-
The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Determination of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Methodology:
-
A pulsed light source (e.g., a laser) excites the sample.
-
A sensitive detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is generated, which represents the fluorescence decay curve.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
Visualizations
Jablonski Diagram
The following diagram illustrates the electronic and vibrational transitions that occur during fluorescence, as described by the Jablonski diagram.
Caption: Jablonski diagram illustrating the processes of light absorption and emission.
Experimental Workflow for Fluorophore Comparison
This diagram outlines a typical workflow for the characterization and comparison of a novel fluorophore against a standard.
Caption: Workflow for the characterization and comparison of a new fluorophore.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
- 5. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 6. 9-Aminoacridine peptide derivatives as versatile reporter systems for use in fluorescence lifetime assays - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 13. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Novel Acridine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical validation of the in vitro cytotoxic effects of a novel acridine derivative, compound 4a (an azo-Schiff base derivative), against established cancer cell lines. Its performance is compared with standard chemotherapeutic agents, doxorubicin and amsacrine, which are known for their activity against a range of cancers. The data presented herein is intended to offer a clear, evidence-based perspective on the potential of this new acridine compound for further investigation in oncology drug discovery.
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative activity of the novel acridine derivative and the reference compounds was assessed against two widely studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma). The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined for each agent. The results are summarized in the table below.
| Compound | Target Cell Line | IC50 (µM) |
| Novel Acridine (4a) | MCF-7 | 140.8[1] |
| HeLa | 120.0[1] | |
| Doxorubicin | MCF-7 | 0.1 - 2.5[2] |
| HeLa | 0.2 - 2.92[2][3][4][5] | |
| Amsacrine | MCF-7 | Growth inhibition at concentrations where it reduces c-myc expression[6] |
| HeLa | Induces DNA damage[7] |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
Acridine derivatives primarily exert their cytotoxic effects through a dual mechanism involving the disruption of DNA integrity and function. Their planar aromatic structure allows them to intercalate between the base pairs of the DNA double helix. This insertion distorts the helical structure, interfering with crucial cellular processes like DNA replication and transcription.
Furthermore, many acridine derivatives, including amsacrine, are potent inhibitors of topoisomerase II. This enzyme is vital for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow DNA strands to pass through each other. Acridine compounds stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger programmed cell death (apoptosis).
Caption: Mechanism of action for acridine derivatives.
Experimental Protocols
The in vitro cytotoxicity data presented in this guide was primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (MCF-7 or HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of the test compounds (novel acridine derivative, doxorubicin, or amsacrine). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects on the cells.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. DNA damage in HeLa s3 cells by an antitumor drug Ledakrin and other antitumor 1-nitro-9-aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Structure-Activity Relationship of 9-Aminoacridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9-aminoacridine analogs, with a focus on derivatives bearing substituents at the 9-amino position. While specific data on 9-allylideneaminoacridine analogs is limited in the reviewed literature, this document leverages available experimental data from closely related and well-studied 9-anilinoacridines and 9-acridinyl amino acid derivatives. These compounds serve as valuable surrogates for understanding the key structural features governing the biological activity of this class of molecules, which are primarily investigated for their anticancer properties.
The primary mechanism of action for many 9-aminoacridine derivatives involves the inhibition of topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis.[1][2] The planar acridine core is crucial for this DNA-intercalating activity.[1] Modifications at the 9-position significantly influence the potency, selectivity, and overall pharmacological profile of these analogs.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro cytotoxicity of selected 9-acridinyl amino acid derivatives against human cancer cell lines. These compounds demonstrate potent anticancer activity, with IC50 values often in the low micromolar range, comparable to or even exceeding the efficacy of the established anticancer drug amsacrine.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6 | K562 | < 5 | [1] |
| A549 | 10.3 ± 1.5 | [1] | |
| 7 | K562 | < 5 | [1] |
| A549 | 11.2 ± 2.1 | [1] | |
| 8 | K562 | 5.8 ± 0.9 | [1] |
| A549 | 6.1 ± 0.8 | [1] | |
| 9 | K562 | 6.2 ± 1.1 | [1] |
| A549 | 5.9 ± 0.7 | [1] | |
| Amsacrine | K562 | 7.5 ± 1.2 | [1] |
| A549 | > 20 | [1] |
Experimental Protocols
General Synthesis of 9-Acridinyl Amino Acid Derivatives
The synthesis of the 9-acridinyl amino acid derivatives is typically achieved through a two-step procedure.[1]
-
Synthesis of 9-chloroacridine: This intermediate is commonly prepared from N-phenylanthranilic acid through a cyclization reaction using a dehydrating agent like phosphorus oxychloride (POCl3).
-
Nucleophilic Substitution: The 9-chloroacridine is then reacted with the desired amino acid in the presence of a base to yield the final N-(9-acridinyl) amino acid derivative.
Caption: General synthesis workflow for 9-acridinyl amino acid derivatives.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells (e.g., K562, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., amsacrine) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Structure-Activity Relationship (SAR) Insights
The biological activity of 9-aminoacridine analogs is significantly influenced by the nature of the substituent at the 9-amino position.
Caption: Key structural elements influencing the activity of 9-aminoacridine analogs.
Key SAR observations from related 9-anilinoacridine and 9-acridinyl amino acid derivatives include:
-
Anilino Substituent: The presence of an aniline ring at the 9-amino position, as seen in amsacrine and its analogs, is a well-established feature for potent anticancer activity. Modifications on this aniline ring, such as the addition of methoxy or methyl groups, can modulate the activity and toxicity.[2]
-
Amino Acid Side Chain: The nature of the amino acid side chain in 9-acridinyl amino acid derivatives plays a crucial role in their biological activity. The length and branching of the alkyl chain, as well as the presence of aromatic or functional groups, can impact cytotoxicity and cell cycle effects.[1]
-
Hybrid Molecules: The development of hybrid molecules, for instance by linking the 9-anilinoacridine core to DNA minor groove binding agents, has been explored to enhance selectivity and overcome drug resistance.[2]
Proposed Mechanism of Action
The primary mechanism of action for many cytotoxic 9-aminoacridine analogs involves a dual action on DNA.
Caption: Proposed mechanism of action for cytotoxic 9-aminoacridine analogs.
The planar acridine ring intercalates between DNA base pairs, distorting the double helix structure. This intercalation, coupled with the interaction of the side chain at the 9-position with topoisomerase II, leads to the stabilization of the topoisomerase II-DNA cleavable complex.[2] This prevents the re-ligation of the DNA strands, leading to double-strand breaks, inhibition of DNA replication and transcription, and ultimately triggering cell cycle arrest and apoptosis.[1]
References
Safety Operating Guide
Navigating the Safe Disposal of 9-Allylideneaminoacridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 9-Allylideneaminoacridine, a compound that, like many acridine derivatives, requires careful management due to its potential hazards.
Core Safety and Hazard Information
Key Hazard Phrases:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Very toxic to aquatic life with long lasting effects.[1]
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H410 | Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage an approved waste disposal company.[2][3] Adherence to local, state, and federal regulations is mandatory.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE:
-
Eye/Face Protection: Tight-sealing safety goggles or a face shield.[2]
-
Skin Protection: Chemically resistant gloves and protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust or aerosols.[4]
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, disposable labware) in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the container is kept tightly closed to prevent leaks or spills.[2]
3. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[4]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[1][3]
4. Disposal:
-
Do not dispose of this compound down the drain or in general waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[5]
-
Provide the waste disposal company with a complete and accurate description of the waste.
Experimental Workflow for Disposal
References
Personal protective equipment for handling 9-Allylideneaminoacridine
Essential Safety & Handling Guide for 9-Allylideneaminoacridine
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is a chemical compound that poses several health and environmental risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Pictograms:
-
(Warning)
-
(Hazardous to the aquatic environment)
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specific Requirement | Reason |
| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent serious eye irritation from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin irritation upon contact.[1] |
| Skin and Body Protection | Protective clothing, including a lab coat. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary. | To prevent respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
1. Preparation:
- Ensure the work area is well-ventilated.
- Have an eyewash station and safety shower readily accessible.[2]
- Don all required PPE as specified in the table above.
2. Handling:
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
- Wash skin thoroughly after handling.[1]
- Do not eat, drink, or smoke in the handling area.[1]
- Prevent the release of the substance into the environment.[1]
3. In Case of Exposure:
- If Inhaled: Move the person to fresh air.[1]
- In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower.[1]
- In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[1]
- If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Waste from Residues: All waste material must be disposed of in accordance with national and local regulations.[1]
-
Contaminated Packaging: Dispose of as unused product.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
